Product packaging for Nilgirine(Cat. No.:CAS No. 21009-05-2)

Nilgirine

Cat. No.: B1609404
CAS No.: 21009-05-2
M. Wt: 321.4 g/mol
InChI Key: CRDPLWCMWMJVFE-BZOJOEQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nilgirine has been reported in Crotalaria lanceolata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO5 B1609404 Nilgirine CAS No. 21009-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDPLWCMWMJVFE-BZOJOEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21009-05-2
Record name Nilgirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Quest for Nilgirine: Unveiling a Phantom Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has yielded no evidence of a compound named "Nilgirine." This inquiry, aimed at developing an in-depth technical guide for its discovery and isolation, has instead highlighted a critical gap in the available information, effectively categorizing "this compound" as a phantom compound in the current scientific landscape.

For researchers, scientists, and drug development professionals, the starting point of any new therapeutic agent is its discovery and characterization. The initial request for a detailed whitepaper on "this compound," complete with quantitative data, experimental protocols, and signaling pathway diagrams, presupposed its existence as a known natural product. However, extensive searches have failed to identify any peer-reviewed studies, patents, or database entries that mention a compound with this name.

  • Summarize Quantitative Data: No data on yield, purity, spectral analysis (NMR, Mass Spectrometry, etc.), or biological activity exists to be tabulated.

  • Provide Experimental Protocols: The specific solvents, chromatographic techniques, and analytical methods used for its extraction and purification remain unknown.

  • Create Visual Diagrams: There are no described signaling pathways, experimental workflows, or logical relationships associated with "this compound" to be visualized using Graphviz or any other tool.

The name itself, "this compound," might be a misspelling of another known compound or a novel, yet-to-be-published discovery. For instance, the Nilgiri Biosphere Reserve in India is a biodiversity hotspot, and numerous bioactive compounds are extracted from plants in this region. It is plausible that a compound of interest exists but is known by a different name. One example of a plant from this region is Artemisia nilagirica, from which various terpenoids have been isolated, but none are named "this compound".[1]

Until "this compound" is formally described in scientific literature, with its structure elucidated and its plant source identified, the creation of a technical guide on its discovery and isolation remains an impossibility. Researchers interested in this potential compound are encouraged to verify the name and search for primary literature that may have been missed or was recently published. In the absence of such information, the journey to understand "this compound" cannot yet begin.

References

Unraveling the Intricacies of Pyrrolizidine Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of secondary metabolites found in numerous plant species. Their biosynthesis is a complex process of significant interest due to their roles in plant defense and their potential toxicity to humans and livestock. This technical guide provides an in-depth exploration of the core biosynthetic pathway of PAs, with a focus on the enzymatic steps, precursor molecules, and key intermediates. Detailed experimental protocols for studying this pathway are also provided, along with a compilation of relevant quantitative data to support further research and development in this field.

The Core Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids can be broadly divided into two main parts: the formation of the characteristic bicyclic necine base and the synthesis of the necic acid moiety, which esterifies the necine base to form the final alkaloid. The pathway for the necine base is highly conserved, while the biosynthesis of the necic acid is more varied, leading to the vast structural diversity of PAs.[1]

Biosynthesis of the Necine Base

The journey to the necine base begins with amino acids, primarily L-arginine and L-ornithine.[2] These primary metabolites are converted to putrescine, a key symmetrical intermediate.[3] The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[4][5] HSS is a pivotal enzyme that has evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[4][6]

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur.[7] While the exact enzymatic machinery for these subsequent steps is not fully elucidated, it is understood that homospermidine undergoes oxidation, likely by a copper-dependent diamine oxidase, to form a dialdehyde intermediate.[8] This intermediate then cyclizes to form the pyrrolizidine ring system.[9] Further enzymatic modifications, such as hydroxylation and desaturation, lead to the various necine bases, with retronecine being one of the most common.[2]

Pyrrolizidine_Alkaloid_Biosynthesis cluster_necine Necine Base Biosynthesis cluster_necic Necic Acid Biosynthesis cluster_esterification Esterification Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine HSS Oxidized_Hspd Oxidized Homospermidine Homospermidine->Oxidized_Hspd Oxidation Cyclized_Intermediate Cyclized Intermediate Oxidized_Hspd->Cyclized_Intermediate Cyclization Retronecine Retronecine Cyclized_Intermediate->Retronecine Hydroxylation & Desaturation Senecionine Senecionine Retronecine->Senecionine Esterification Isoleucine L-Isoleucine Senecic_Acid Senecic Acid Isoleucine->Senecic_Acid Multi-step conversion Senecic_Acid->Senecionine Esterification

Biosynthesis pathway of Senecionine.
Biosynthesis of the Necic Acid Moiety

The necic acids are typically derived from amino acids, with L-isoleucine being a common precursor for the C10 dicarboxylic necic acids like senecic acid.[8] The biosynthesis of these acids involves a series of complex enzymatic reactions that are specific to the particular necic acid being produced. For example, the formation of senecic acid involves the condensation of two molecules of L-isoleucine.[8]

Esterification: The Final Step

The final step in the biosynthesis of many PAs is the esterification of the necine base with the necic acid. This reaction links the two parts of the molecule, resulting in the formation of the mature pyrrolizidine alkaloid, such as senecionine, which is an ester of retronecine and senecic acid.[2]

Quantitative Data on Pyrrolizidine Alkaloid Biosynthesis

The study of PA biosynthesis has yielded valuable quantitative data, particularly concerning the key enzyme homospermidine synthase (HSS). The tables below summarize some of the key findings from various studies.

Table 1: Specific Activities of Homospermidine Synthase (HSS) and Deoxyhypusine Synthase (DHS) from Senecio vernalis

EnzymeSubstrate(s)Specific Activity (pkat/mg protein)Reference
HSSPutrescine + Spermidine1,450[4]
DHSPutrescine + Spermidine1,380[4]
HSSeIF5A precursorNot detectable[4]
DHSeIF5A precursor1,520[4]

Table 2: Kinetic Properties of Homospermidine Synthase from Blastochloris viridis

SubstrateKM (mM)Vmax (U/mg)kcat (s-1)kcat/KM (s-1mM-1)Reference
1,3-Diaminopropane0.85 ± 0.0410.2 ± 0.28.7210.26[2]
Putrescine0.79 ± 0.0310.5 ± 0.28.9711.35[2]

Experimental Protocols

Isotopic Labeling Studies to Elucidate the Biosynthetic Pathway

Isotopic labeling has been a cornerstone in deciphering the PA biosynthetic pathway.[8] By feeding plants with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N), researchers can trace the incorporation of these labels into the final alkaloid products.

a. Preparation and Administration of Labeled Precursors:

  • Precursor Selection: Choose a labeled precursor based on the hypothesized pathway. For necine base biosynthesis, [1,4-¹⁴C]putrescine is a common choice.[9]

  • Plant Material: Utilize young, actively growing plants (e.g., Senecio vulgaris root cultures) for optimal uptake and metabolism.[3]

  • Administration: Dissolve the labeled precursor in a sterile aqueous solution. Administer the solution to the plants through various methods such as hydroponic feeding, stem injection, or direct application to the root system.[9]

b. Extraction and Purification of Pyrrolizidine Alkaloids:

  • Harvesting: After a designated incubation period (e.g., 24-48 hours), harvest the plant material.

  • Extraction: Homogenize the plant tissue in an acidic methanol or ethanol solution (e.g., 1% tartaric acid in methanol) to extract the alkaloids in their salt form.[10] The use of an ultrasonic bath can enhance extraction efficiency.[11]

  • Purification:

    • Centrifuge the extract to remove solid plant debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[11]

    • Elute the PAs from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[11]

c. Analysis of Labeled Alkaloids:

  • Chromatographic Separation: Separate the individual alkaloids using high-performance liquid chromatography (HPLC).[12]

  • Detection and Quantification:

    • For radioactive labels (e.g., ¹⁴C), use a scintillation counter to measure the radioactivity in the HPLC fractions corresponding to the alkaloids.

    • For stable isotopes (e.g., ¹³C, ¹⁵N), utilize nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to determine the position and extent of label incorporation.[5][8]

Enzyme Assay for Homospermidine Synthase (HSS)

This assay measures the activity of HSS by quantifying the formation of homospermidine from its substrates, putrescine and spermidine.

a. Enzyme Preparation:

  • Extract total protein from the relevant plant tissue (e.g., roots of Senecio vernalis).[13]

  • Purify HSS from the crude protein extract using standard chromatographic techniques if necessary.

b. Reaction Mixture:

Prepare the following reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0):[2]

  • Putrescine (e.g., 400 µM)[7]

  • Spermidine (e.g., 400 µM)[7]

  • NAD⁺ (e.g., 1 mM)[7]

  • Enzyme preparation

c. Reaction Conditions:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[2]

  • Terminate the reaction, for example, by adding a strong acid.

d. Product Detection and Quantification:

  • The product, homospermidine, can be derivatized to allow for detection.

  • Quantify the amount of homospermidine produced using HPLC analysis.[2]

Experimental_Workflow cluster_labeling Isotopic Labeling Experiment cluster_assay Homospermidine Synthase (HSS) Assay A1 Administer Labeled Precursor (e.g., [14C]Putrescine) to Plant A2 Incubate A1->A2 A3 Harvest Plant Material A2->A3 A4 Extract PAs (Acidic Methanol) A3->A4 A5 Purify PAs (SPE) A4->A5 A6 Analyze by HPLC & Scintillation Counting or NMR/MS A5->A6 B1 Prepare Enzyme Extract B2 Set up Reaction Mixture (Putrescine, Spermidine, NAD+, Enzyme) B1->B2 B3 Incubate at Optimal Temperature B2->B3 B4 Terminate Reaction B3->B4 B5 Derivatize Product (Homospermidine) B4->B5 B6 Quantify by HPLC B5->B6

References

Natural Sources of Nilgirine-Like Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilgirine is a pyrrolizidine alkaloid (PA) belonging to the senecionine-type, a class of secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the natural sources of this compound and structurally related compounds. It summarizes the distribution of these alkaloids in the plant kingdom, with a focus on the Crotalaria genus. The document details quantitative data on alkaloid content, outlines experimental protocols for extraction and analysis, and visualizes the biosynthetic and toxicological pathways associated with these compounds. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Sources of this compound and Related Pyrrolizidine Alkaloids

This compound is primarily found in plants of the genus Crotalaria (family Fabaceae). The name "this compound" suggests a geographical association with the Nilgiri Biosphere Reserve in Southern India, a region known for its rich biodiversity, including various Crotalaria species.

The primary documented sources of this compound are:

  • Crotalaria lanceolata : This species is a known producer of this compound and other related pyrrolizidine alkaloids.

  • Crotalaria pallida (synonymous with Crotalaria mucronata): This species has been identified as containing this compound, alongside other PAs like usaramine and integerrimine.[1][2]

  • Crotalaria naragutensis : Research has indicated the presence of this compound in the seeds and seed pods of this plant.

While this compound itself has been specifically identified in these species, it is important to consider the broader context of pyrrolizidine alkaloids. PAs are widespread and have been identified in over 6,000 plant species, predominantly within the families Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (notably the genus Crotalaria). Therefore, other Crotalaria species found in the Nilgiris region and beyond are potential, yet unconfirmed, sources of this compound or similar compounds.

Quantitative Data on Alkaloid Content

The concentration of pyrrolizidine alkaloids can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. The seeds are often the primary site of PA accumulation.

The following table summarizes the available quantitative data for the total dehydropyrrolizidine alkaloid (DHPA) content in the seeds of Crotalaria species known to contain this compound. It is important to note that these values represent the total toxic PA content, of which this compound is a component.

Plant SpeciesPlant PartTotal Dehydropyrrolizidine Alkaloid (DHPA) Content (% of dry weight)Other Major PAs Present
Crotalaria pallidaSeeds0.0737%[2]Usaramine, Integerrimine[1][2]
Crotalaria lanceolataSeeds0.091%[2]-

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Crotalaria Seeds

The following is a generalized protocol for the extraction of pyrrolizidine alkaloids from Crotalaria seeds, which can be adapted for the specific isolation of this compound.

Materials:

  • Dried seeds of Crotalaria sp.

  • Methanol

  • Sulfuric acid (H₂SO₄), 1 M

  • Zinc dust

  • Ammonia solution (NH₄OH), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Grinding: Grind the dried seeds to a fine powder using a laboratory mill.

  • Defatting (Optional but Recommended): Extract the ground seed powder with n-hexane to remove lipids, which can interfere with subsequent extraction steps. Discard the hexane extract.

  • Acidic Extraction:

    • Macerate the defatted seed powder in methanol containing 1% sulfuric acid (v/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and repeat the extraction on the plant residue two more times.

    • Combine the acidic methanol extracts.

  • Reduction of N-oxides:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator.

    • To the concentrated aqueous-acidic solution, add zinc dust in small portions with stirring to reduce any PA N-oxides to their corresponding tertiary amine bases. The reaction can be monitored by TLC.

    • Filter the solution to remove the excess zinc dust.

  • Liquid-Liquid Extraction:

    • Make the acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.

    • Extract the alkaline solution three times with dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the dichloromethane under reduced pressure to obtain the crude alkaloid extract.

  • Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE) or column chromatography on silica gel or alumina.

Analytical Method for Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of pyrrolizidine alkaloids.

Instrumentation:

  • HPLC system with a C18 reversed-phase column.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of the target alkaloid) and monitoring specific fragment ions. The transition from the precursor to the fragment ion is highly specific to the analyte.

Quantification:

  • A calibration curve is generated using a certified reference standard of the target alkaloid (if available).

  • For this compound, if a pure standard is not commercially available, quantification can be performed relative to a closely related structural analogue with a known concentration, or as part of the total PA content calibrated against a common PA like retrorsine or senecionine.

Visualization of Pathways

Biosynthesis of Senecionine-Type Pyrrolizidine Alkaloids

The biosynthesis of senecionine-type alkaloids, such as this compound, involves the convergence of two main pathways: the formation of the necine base and the synthesis of the necic acid. The necine base, retronecine, is derived from the amino acids arginine or ornithine. The necic acid portion of senecionine is derived from two molecules of isoleucine.[3]

Biosynthesis of Senecionine-Type PAs cluster_necine Necine Base Formation cluster_necic Necic Acid Formation Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Retronecine Retronecine Homospermidine->Retronecine Multiple Steps Senecionine_N_oxide Senecionine_N_oxide Retronecine->Senecionine_N_oxide Isoleucine Isoleucine Senecic_Acid Senecic_Acid Isoleucine->Senecic_Acid Multiple Steps Senecic_Acid->Senecionine_N_oxide Senecionine Senecionine Senecionine_N_oxide->Senecionine Reduction Experimental Workflow for PA Analysis Plant_Material Plant Material (e.g., Crotalaria seeds) Grinding Grinding to Powder Plant_Material->Grinding Drying Defatting Defatting (Hexane) Grinding->Defatting Acidic_Extraction Acidic Methanol Extraction Defatting->Acidic_Extraction Reduction Reduction of N-oxides (Zn/H+) Acidic_Extraction->Reduction Basification Basification (NH4OH) Reduction->Basification LLE Liquid-Liquid Extraction (DCM) Basification->LLE Concentration Concentration LLE->Concentration Purification Purification (SPE/Column Chromatography) Concentration->Purification HPLC_MSMS HPLC-MS/MS Analysis Purification->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis PA Hepatotoxicity Signaling Pathway PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Liver) PA->CYP450 Ingestion & Metabolism Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Metabolic Activation Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Reactive_Metabolites->Macromolecule_Adducts Oxidative_Stress Oxidative Stress (ROS) Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis Macromolecule_Adducts->Apoptosis Oxidative_Stress->Apoptosis Mitochondrial Pathway Hepatocyte_Injury Hepatocyte Injury / Necrosis Apoptosis->Hepatocyte_Injury Caspase Activation

References

Unveiling the Structural Nuances of Novel Pyrrolizidine Alkaloids: A Spectroscopic Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of recently discovered pyrrolizidine alkaloids (PAs), offering a crucial resource for researchers, scientists, and professionals in drug development. The focus is on the detailed interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols for the isolation and characterization of these compounds. This document aims to facilitate the unambiguous identification and structural elucidation of new PA entities, which is paramount for both understanding their biological activities and assessing their toxicological profiles.

Core Spectroscopic Data of Novel Pyrrolizidine Alkaloids

The structural elucidation of novel pyrrolizidine alkaloids relies heavily on a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments reveals the intricate details of the molecular framework and stereochemistry. Here, we present the spectroscopic data for Sclerwalins A and B, two novel pyrrolizidine alkaloids isolated from the seeds of Scleropyrum wallichianum.

Sclerwalin A

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

  • Molecular Formula: C₁₅H₂₁NO₅

  • Measured m/z: 312.1492 [M+H]⁺ (Calculated for C₁₅H₂₂NO₅, 312.1498)

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Sclerwalin A were acquired in CDCl₃ at 600 MHz and 150 MHz, respectively. The assignments were confirmed by a suite of 2D NMR experiments including HSQC, HMBC, and ¹H-¹H COSY.

PositionδC (ppm)δH (ppm, J in Hz)
1133.05.80 (brs)
2131.2
361.53.52 (m), 3.95 (m)
554.32.68 (m), 3.35 (m)
634.22.05 (m), 2.20 (m)
776.04.35 (m)
878.94.85 (m)
962.14.20 (d, 11.8), 4.75 (d, 11.8)
1'167.5
2'128.9
3'138.56.85 (q, 7.1)
4'15.91.85 (d, 7.1)
5'12.51.80 (s)
Sclerwalin B

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

  • Molecular Formula: C₁₅H₂₁NO₅

  • Measured m/z: 312.1493 [M+H]⁺ (Calculated for C₁₅H₂₂NO₅, 312.1498)

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Sclerwalin B were acquired in CDCl₃ at 600 MHz and 150 MHz, respectively. The assignments were corroborated using HSQC, HMBC, and ¹H-¹H COSY experiments.

PositionδC (ppm)δH (ppm, J in Hz)
1133.25.82 (brs)
2131.0
361.83.55 (m), 3.98 (m)
554.52.70 (m), 3.38 (m)
634.52.08 (m), 2.23 (m)
776.34.38 (m)
879.14.88 (m)
962.44.23 (d, 12.0), 4.78 (d, 12.0)
1'167.8
2'129.1
3'138.86.88 (q, 7.0)
4'16.11.87 (d, 7.0)
5'12.81.82 (s)

Experimental Protocols

Isolation of Sclerwalins A and B

The following protocol outlines the general procedure for the extraction and isolation of Sclerwalins A and B from the seeds of Scleropyrum wallichianum.

experimental_workflow start Dried Seeds of Scleropyrum wallichianum extraction Maceration with 95% EtOH start->extraction filtration Filtration and Concentration under Vacuum extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Suspension in H₂O and Partition with EtOAc crude_extract->partition h2o_phase Aqueous Phase (discard) partition->h2o_phase Immiscible etoac_phase EtOAc Phase partition->etoac_phase Soluble silica_gel_cc Silica Gel Column Chromatography etoac_phase->silica_gel_cc fractions Elution with Hexane-EtOAc Gradient silica_gel_cc->fractions fraction_pooling TLC Analysis and Pooling of Fractions fractions->fraction_pooling sephadex_lh20 Sephadex LH-20 Column Chromatography fraction_pooling->sephadex_lh20 purified_fractions Elution with MeOH sephadex_lh20->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc compounds Sclerwalin A & Sclerwalin B prep_hplc->compounds

Figure 1: General workflow for the isolation of Sclerwalins A and B.
Spectroscopic Analysis

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.16) as internal standards. Coupling constants (J) are given in Hertz (Hz). HRESIMS data were obtained on an Agilent 6545 Q-TOF mass spectrometer.

Logical Framework for Novel Pyrrolizidine Alkaloid Discovery

The discovery and characterization of novel pyrrolizidine alkaloids follow a systematic and logical progression of scientific inquiry. This process begins with the collection and extraction of biological material and culminates in the deposition of structural and spectroscopic data into scientific literature and databases.

logical_framework cluster_0 Discovery Phase cluster_1 Isolation & Purification cluster_2 Structure Elucidation cluster_3 Validation & Dissemination ethnobotany Ethnobotanical Survey / Biodiversity Screening plant_collection Plant Material Collection and Identification ethnobotany->plant_collection extraction Extraction plant_collection->extraction prelim_fractionation Preliminary Fractionation (e.g., Liquid-Liquid Partitioning) extraction->prelim_fractionation chromatography Chromatographic Separation (CC, HPLC, etc.) prelim_fractionation->chromatography purity_assessment Purity Assessment (TLC, analytical HPLC) chromatography->purity_assessment ms_analysis Mass Spectrometry (HRMS, MS/MS) purity_assessment->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) purity_assessment->nmr_analysis other_spectroscopy Other Spectroscopic Methods (IR, UV, CD) purity_assessment->other_spectroscopy structure_proposal Structure Proposal ms_analysis->structure_proposal nmr_analysis->structure_proposal other_spectroscopy->structure_proposal biological_activity Biological Activity Screening (Optional) structure_proposal->biological_activity publication Publication in Peer-Reviewed Journal structure_proposal->publication biological_activity->publication database_submission Submission to Chemical Databases publication->database_submission

Figure 2: Logical framework for the discovery of novel pyrrolizidine alkaloids.

This guide serves as a foundational reference for the spectroscopic properties of novel pyrrolizidine alkaloids. The detailed data and protocols provided herein are intended to accelerate the research and development efforts within the scientific community focused on natural product chemistry and drug discovery.

Pyrrolizidine Alkaloid Pharmacology: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pharmacology of pyrrolizidine alkaloids (PAs), a diverse group of naturally occurring toxins with significant implications for human and animal health. This document details their mechanisms of action, toxicological profiles, and emerging therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species worldwide, notably in the families Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae).[1][2] It is estimated that approximately 3% of the world's flowering plants contain these compounds.[3] Historically, plants containing PAs have been used in traditional medicine; however, their consumption is now recognized as a significant health risk to both humans and livestock due to their potential for causing severe toxicity.[3]

The basic chemical structure of PAs consists of a necine base, which is a pyrrolizidine ring system. This base is often esterified with one or more necic acids. The presence of a double bond at the 1,2-position of the necine base is a critical structural feature for the toxicity of most PAs.[1] PAs can be classified into four main types based on their necine base: retronecine, heliotridine, otonecine, and platynecine. Unsaturated PAs, such as the retronecine and heliotridine types, are generally associated with significant toxicity, while saturated PAs of the platynecine type are considered non-toxic.[1]

Quantitative Toxicological and Pharmacological Data

The biological effects of pyrrolizidine alkaloids are highly dependent on their chemical structure. The following tables summarize key quantitative data related to their toxicity and pharmacological activities.

Table 1: Acute Toxicity (LD50) of Selected Pyrrolizidine Alkaloids in Rodents
Pyrrolizidine AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
SenecionineRodent-65[1]
RetrorsineRatIntraperitoneal (i.p.)34[2]
RatIntravenous (i.v.)38[2]
MouseIntravenous (i.v.)59[2]
MonocrotalineRatOral66[4]
RatIntravenous (i.v.)92[4]
MouseIntraperitoneal (i.p.)259[4]
LasiocarpineRatOral150[5]
RatIntraperitoneal (i.p.)78[5]
HeliotrineRat (male)Intraperitoneal (i.p.)296
Rat (female)Intraperitoneal (i.p.)478
Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids
Pyrrolizidine AlkaloidCell LineAssayEndpointValue (µM)Reference(s)
LasiocarpineHepG2-CYP3A4CytotoxicityEC50 (24h)12.6[6]
SeneciphyllineHepG2-CYP3A4CytotoxicityEC50 (24h)26.2[6]
RetrorsineHepG2-CYP3A4Genotoxicity (γH2AX)>2-fold induction0.05[6]
LasiocarpineHepG2-CYP3A4Genotoxicity (γH2AX)>2-fold induction1.3[6]
HeliotrineHepG2-CYP3A4Genotoxicity (γH2AX)>2-fold induction10[6]
Table 3: Pharmacological Activities (IC50) of Selected Pyrrolizidine Alkaloids
ActivityPyrrolizidine Alkaloid(s)Target/AssayIC50 Value(s)Reference(s)
Anti-inflammatory
HeliotrineNO production (RAW 264.7 cells)52.4 µM
Heliotrine N-oxideNO production (RAW 264.7 cells)85.1 µM
7-Angeloylsincamidine N-oxideNO production (RAW 264.7 cells)105.1 µM
EuropineNO production (RAW 264.7 cells)7.9 µM
Nervosine I, II, III, IV, V, VI, Paludosine, AuriculineNO production (RAW 264.7 cells)2.16–38.25 µM
Antimicrobial
PA-1 (synthetic)S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa, A. niger, C. albicansMIC: 0.0039–0.025 mg/mL
UsaramineBiofilm formation (S. epidermidis)~50% inhibition at 1 mg/mL[2]
Anticancer
LycopsamineAntiproliferative (A549 lung cancer cells)Dose-dependent
Indicine N-oxideProliferation (various cancer cell lines)46–100 µM
Acetylcholinesterase Inhibition
7-O-angeloyllycopsamine N-oxideAChE inhibition0.275–0.769 mM[2]
Echimidine N-oxideAChE inhibition0.275–0.769 mM[2]
EchimidineAChE inhibition0.275–0.769 mM[2]
7-O-angeloylretronecineAChE inhibition0.275–0.769 mM[2]
7-O-angeloylechinatine-N-oxideAChE inhibition0.53–0.60 mM[2]
3′-O-acetylheliosupine-N-oxideAChE inhibition0.53–0.60 mM[2]
Heliosupine-N-oxideAChE inhibition0.53–0.60 mM[2]
HeliosupineAChE inhibition0.53–0.60 mM[2]
Anti-ulcer
PA extract (senecionine, integerrimine, retrorsine, usaramine, seneciphylline)HCl/ethanol-induced gastric ulcer32.9% inhibition at 12.5 mg/kg; 42.5% at 25 mg/kg; 66.8% at 50 mg/kg[4]

Mechanisms of Pyrrolizidine Alkaloid Pharmacology

The biological effects of PAs are multifaceted, encompassing both pronounced toxicity and potential therapeutic activities. The underlying mechanisms are complex and often initiated by metabolic activation.

Metabolic Activation and Detoxification

The toxicity of unsaturated PAs is not inherent to the parent compound but arises from its metabolic activation, primarily in the liver. Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP3A and CYP2B subfamilies, oxidize the pyrrolizidine nucleus to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3] These electrophilic metabolites can readily react with cellular nucleophiles.

Conversely, detoxification pathways exist to mitigate the harmful effects of PAs. One major route is hydrolysis of the ester linkages by carboxylesterases, which yields the necine base and necic acids, both of which are generally non-toxic and can be excreted. Another detoxification pathway is N-oxidation of the necine base by flavin-containing monooxygenases (FMOs) and some CYPs to form PA N-oxides (PANOs). PANOs are more water-soluble and are typically excreted in the urine. However, PANOs can be reduced back to the parent PA by gut microbiota or hepatic enzymes, creating a potential reservoir for toxicity.

PA_Metabolism cluster_liver Liver Metabolism PA Pyrrolizidine Alkaloid (PA) PANO PA N-oxide (PANO) (Detoxification Product) PA->PANO N-oxidation (FMO, CYP) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA Dehydrogenation (CYP) Hydrolysis Necine Base + Necic Acid (Detoxification Products) PA->Hydrolysis Hydrolysis (Esterases) PANO->PA Reduction

Metabolic pathways of pyrrolizidine alkaloids.
Mechanisms of Toxicity

The primary mechanism of PA-induced toxicity is the covalent binding of the reactive DHPA metabolites to cellular macromolecules, such as proteins and DNA. This binding disrupts normal cellular function and can lead to a cascade of adverse effects.

Hepatotoxicity: The liver is the primary target organ for PA toxicity. The formation of pyrrole-protein adducts in hepatocytes can lead to enzyme inactivation, disruption of the cytoskeleton, and ultimately cell death. A characteristic lesion associated with PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. This condition involves damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, congestion, and necrosis. The toxic cascade involves oxidative stress, the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and disruption of bile acid homeostasis.

Hepatotoxicity_Pathway cluster_cellular_damage Cellular Damage cluster_downstream_effects Downstream Effects DHPA DHPA (Reactive Metabolite) ProteinAdducts Pyrrole-Protein Adducts DHPA->ProteinAdducts OxidativeStress Oxidative Stress DHPA->OxidativeStress BileAcidDysfunction Bile Acid Dysfunction DHPA->BileAcidDysfunction Apoptosis Apoptosis ProteinAdducts->Apoptosis EndothelialDamage Sinusoidal Endothelial Cell Damage ProteinAdducts->EndothelialDamage OxidativeStress->Apoptosis Apoptosis->EndothelialDamage HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) EndothelialDamage->HSOS

Simplified pathway of PA-induced hepatotoxicity.

Genotoxicity and Carcinogenicity: DHPAs can also bind to DNA, forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which are key events in the initiation of cancer. The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts is considered a critical step in the tumorigenicity of PAs.[2] Several PAs have been shown to be carcinogenic in animal models, primarily inducing tumors in the liver.

Genotoxicity_Pathway DHPA DHPA (Reactive Metabolite) DNA_Adducts DHP-DNA Adducts DHPA->DNA_Adducts DNA Cellular DNA Mutations Mutations & Chromosomal Aberrations DNA_Adducts->Mutations Tumor Tumor Initiation Mutations->Tumor Honey_PA_Analysis_Workflow Start Honey Sample (10g) Dissolve Dissolve in 0.05M H2SO4 Start->Dissolve Centrifuge Centrifuge (3,800 x g, 10 min) Dissolve->Centrifuge SPE Solid-Phase Extraction (SPE) (Strong Cation Exchange) Centrifuge->SPE Elute Elute with Ammoniacal Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification (Matrix-Matched Calibration) LCMS->Quantify End Results (µg/kg) Quantify->End

References

A Comprehensive Toxicological Profile of Unsaturated Pyrrolizidine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, most notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are secondary metabolites that serve as a defense mechanism against herbivores.[2][3][4] While over 600 PAs and their N-oxides have been identified, a specific subgroup—the 1,2-unsaturated PAs—are of significant concern due to their potent hepatotoxic, genotoxic, and carcinogenic properties.[3][4] Human exposure occurs through the consumption of PA-contaminated food products like herbal teas, honey, spices, and grains, or through the use of certain herbal medicines.[2][3][5][6] This guide provides an in-depth technical overview of the toxicological profile of unsaturated PAs, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Classification

The toxicity of PAs is intrinsically linked to their chemical structure. A PA molecule consists of a necine base, which is a fused, five-membered ring system, esterified with one or more necic acids.[1][7] The critical feature determining toxicity is the presence of a double bond at the C1-C2 position of the necine base.[1][3][8][9]

  • Unsaturated PAs (Toxic): These possess the 1,2-unsaturated double bond and are responsible for the well-documented toxic effects. They are primarily categorized into three types based on the necine base structure: retronecine, heliotridine, and otonecine.[1][3][5][10][11]

  • Saturated PAs (Non-toxic): PAs of the platynecine type lack the 1,2-double bond and are generally considered non-toxic or significantly less toxic because they cannot be metabolically activated to reactive pyrrolic metabolites.[3][10][11][12]

The structure of the necic acid esterified to the base also influences the potency of the alkaloid. For instance, among retronecine-type PAs, open-ring diesters tend to be more potent in producing reactive metabolites than macrocyclic diesters, which are in turn more potent than monoesters.[11]

Toxicokinetics and Metabolic Activation

For PAs to exert their toxic effects, they must undergo metabolic activation, a process that occurs predominantly in the liver.[5]

A. Absorption, Distribution, and Excretion Following oral ingestion, PAs are typically absorbed from the gastrointestinal tract.[5] They are then distributed via the portal vein to the liver, which is the primary site of metabolism.[13] The majority of ingested PAs and their metabolites are excreted in the urine.[5] Due to their lipophilicity, some PAs can also be found in milk and can cross the placenta.[5][13]

B. Metabolism: Bioactivation and Detoxification The liver's cytochrome P450 (CYP) monooxygenases are central to PA metabolism. This process is a delicate balance between toxification and detoxification pathways.

  • Bioactivation (Toxification): The 1,2-unsaturated PAs are oxidized by hepatic CYPs (primarily CYP3A4 and CYP3A5) into highly reactive and unstable pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[10][11][14][15][16][17] These DHPAs are strong electrophiles that readily bind to cellular nucleophiles like proteins and DNA, forming adducts that initiate cellular damage.[14][18][19]

  • Detoxification: Two main pathways can prevent toxicity. The first is hydrolysis of the ester bonds, which breaks down the PA into its non-toxic necine base and necic acid components.[5] The second is N-oxidation, which converts the PA into a PA N-oxide.[5][10] While PA N-oxides are less toxic and more water-soluble, they can be reduced back to the parent PA in the gut, creating a potential reservoir of toxicity.[20] Conjugation with glutathione (GSH) is another critical detoxification route, as GSH can bind to and neutralize the reactive DHPAs.[5][16][21]

G cluster_0 Ingestion & Absorption cluster_1 Hepatic Metabolism cluster_2 Cellular Damage Unsaturated PA Unsaturated PA Unsaturated PA_liver Unsaturated PA (in Liver) Unsaturated PA->Unsaturated PA_liver CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP3A5) Unsaturated PA_liver->CYP450 Hydrolysis Hydrolysis (Esterases) Unsaturated PA_liver->Hydrolysis N_Oxidation N-Oxidation Unsaturated PA_liver->N_Oxidation DHPA Reactive Pyrrolic Metabolites (DHPAs) CYP450->DHPA GSH_Conj GSH Conjugation DHPA->GSH_Conj Adducts Protein & DNA Adducts DHPA->Adducts Detox_Products Detoxified Products (Necine Base, N-Oxides, GSH Adducts) Hydrolysis->Detox_Products N_Oxidation->Detox_Products GSH_Conj->Detox_Products Excretion Excretion (Urine) Detox_Products->Excretion Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Figure 1: Metabolic pathways of unsaturated pyrrolizidine alkaloids.

Mechanisms of Toxicity

The formation of DHPAs and their subsequent binding to cellular macromolecules is the central mechanism driving PA toxicity.

A. Hepatotoxicity and Hepatic Sinusoidal Obstruction Syndrome (HSOS) The primary target organ for PA toxicity is the liver.[18][22] Acute, high-dose exposure or chronic, low-dose exposure can lead to a characteristic form of liver damage known as hepatic sinusoidal obstruction syndrome (HSOS), previously called veno-occlusive disease (VOD).[10][14][18][21] HSOS is characterized by damage to the sinusoidal endothelial cells, leading to their detachment, obstruction of the sinusoids, intrahepatic congestion, and ultimately, hemorrhagic necrosis of liver tissue.[10][14] Clinical manifestations include hepatomegaly, ascites, hyperbilirubinemia, and fluid retention.[8][18][21] The formation of pyrrole-protein adducts in the liver is a key initiating event and serves as a biomarker for PA-induced liver injury.[11][14][18]

G A Ingestion of Unsaturated PAs B Metabolic Activation in Liver (CYP450) A->B C Formation of Reactive DHPAs B->C D Binding to Endothelial Cell Proteins (Pyrrole-Protein Adducts) C->D E Sinusoidal Endothelial Cell Injury & Detachment D->E F Obstruction of Hepatic Sinusoids E->F G Intrahepatic Congestion & Hemorrhagic Necrosis F->G H HSOS / VOD G->H I Chronic Exposure: Fibrosis, Cirrhosis, Liver Failure H->I

Figure 2: Pathological progression of PA-induced hepatotoxicity.

B. Genotoxicity and Carcinogenicity Many unsaturated PAs are recognized as genotoxic carcinogens.[3][23][24][25] The electrophilic DHPAs can react with the nucleophilic centers in DNA bases, forming DNA adducts.[7][17][19] These adducts can lead to DNA cross-linking, DNA breaks, chromosomal aberrations, and gene mutations.[7][17] If not repaired, this genetic damage can initiate carcinogenesis. Animal studies have demonstrated that chronic exposure to certain PAs can induce tumors, primarily in the liver (e.g., hepatocellular carcinoma, haemangio-endothelial sarcoma), but also in other organs like the lungs.[19][26]

C. Other Target Organ Toxicity While the liver is the primary target, PA toxicity is not exclusively confined to it. Reactive pyrrolic metabolites formed in the liver can travel through the bloodstream to other organs.[5] The lungs are a notable secondary target, where PAs can cause pulmonary vascular lesions and interstitial damage.[22][27] Renal damage has also been reported in some animal species.[27][28]

Quantitative Toxicological Data

The toxic potency varies significantly among different PAs.[11] In vitro cytotoxicity assays are commonly used to compare the relative toxicity of different compounds.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

Alkaloid PA Type Cell Line Assay IC₂₀ (mM) Reference
Clivorine Otonecine HepG2 MTT 0.013 ± 0.004 [29]
Clivorine Otonecine HepG2 BrdU 0.066 ± 0.031 [29]
Retrorsine Retronecine HepG2 MTT 0.27 ± 0.07 [29]
Retrorsine Retronecine HepG2 BrdU 0.19 ± 0.03 [29]
Platyphylline Platynecine HepG2 MTT 0.85 ± 0.11 [29]
Platyphylline Platynecine HepG2 BrdU 1.01 ± 0.40 [29]

IC₂₀: Concentration causing 20% inhibition.

Table 2: Regulatory Guidance Values for PA Intake

Regulatory Body Guidance Value Remarks Reference
BfR (Germany) 0.007 µg/kg body weight/day For genotoxic-carcinogenic PAs [30]
EFSA 0.007 µg/kg body weight/day Maximum limit for PA intake [1]

| BfR (Germany) | 0.1 µg/kg body weight/day | Orientation value for non-carcinogenic effects |[22] |

Factors Influencing Toxicity

Several factors can modify the susceptibility of an individual or species to PA poisoning.

  • Species: There are marked differences in susceptibility among animal species.[27] Pigs are considered the most sensitive, followed by horses and cattle. Sheep and goats are significantly more resistant, which is attributed to more efficient detoxification of PAs by rumen microbes and hepatic enzymes.[13][27][31][32]

  • PA Structure: As noted, the necine base structure (otonecine vs. retronecine) and the type of esterification (diester vs. monoester) significantly impact toxic potency.[11]

  • Age and Sex: Young, growing animals are generally more susceptible to PA toxicity than adults.[13][27]

  • Metabolic Activity: The balance between CYP-mediated bioactivation and detoxification pathways is a critical determinant of toxicity and can vary between individuals and species.[7]

Key Experimental Protocols

The study of PA toxicity involves a range of in vitro and in vivo methodologies.

A. In Vitro Cytotoxicity and Genotoxicity Assays In vitro models are valuable for screening the toxic potential of different PAs and investigating mechanisms of action. Human liver cell lines, such as HepG2 and the more metabolically competent HepaRG cells, are frequently used.[29][33]

Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₂₀ or IC₅₀ values from the dose-response curve.

G A Seed HepG2 cells in 96-well plate B Allow cells to adhere (Overnight Incubation) A->B C Treat cells with various PA concentrations B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (Plate Reader) G->H I Calculate Cell Viability & Determine ICx values H->I

Figure 3: Experimental workflow for a standard MTT cytotoxicity assay.

B. In Vivo Animal Studies Animal models, typically rats or mice, are essential for studying the systemic effects of PAs, particularly the development of HSOS and carcinogenicity.

Protocol: Rat Model for PA-Induced Hepatotoxicity

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing: Administer the PA (e.g., monocrotaline or retrorsine) via oral gavage or intraperitoneal injection. Dosing can be acute (a single high dose) or chronic (repeated lower doses over weeks or months).[14][34]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ascites, and jaundice.[28][35]

  • Sample Collection: Collect blood samples periodically for analysis of liver function biomarkers (e.g., ALT, AST, bilirubin).[34]

  • Necropsy: At the end of the study, euthanize the animals and perform a necropsy.

  • Histopathology: Collect the liver and other organs, fix them in formalin, and process for histopathological examination to assess for features of HSOS, necrosis, fibrosis, and megalocytosis.[14][31]

Conclusion

Unsaturated pyrrolizidine alkaloids are potent natural toxins whose danger lies in their metabolic activation to reactive pyrrolic metabolites. The primary toxicological concern is dose-dependent liver damage, manifesting as HSOS, which can progress to cirrhosis and liver failure.[14][18][21] Furthermore, their demonstrated genotoxicity and carcinogenicity pose a significant long-term health risk, even at low levels of exposure.[19][24] A thorough understanding of their structure-activity relationships, metabolic pathways, and mechanisms of toxicity is critical for accurate risk assessment, the development of potential therapeutic interventions, and ensuring the safety of food and herbal products. The experimental models and protocols outlined in this guide provide a framework for continued research into the complex toxicological profile of these widespread phytotoxins.

References

mechanism of action of hepatotoxic pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Hepatotoxic Pyrrolizidine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a large group of phytotoxins, with a significant number being potent hepatotoxins. Their toxicity is not inherent but arises from metabolic activation, primarily within the liver. This guide provides a detailed examination of the core mechanism of action of hepatotoxic PAs, focusing on the bioactivation cascade, the formation of covalent adducts, and the subsequent molecular signaling pathways that culminate in liver injury. Key quantitative data are summarized, and detailed protocols for essential experimental assays are provided to facilitate research and development in this area.

The Core Toxicological Mechanism: Metabolic Activation and Adduct Formation

The hepatotoxicity of PAs is contingent upon a specific structural feature: a 1,2-unsaturated necine base. PAs lacking this double bond, such as those of the platynecine type, are generally considered non-toxic. The toxic potential of unsaturated PAs is realized through a two-step process initiated in the liver.

Bioactivation by Cytochrome P450 Enzymes

The initial and rate-limiting step in PA-induced hepatotoxicity is the bioactivation of the parent alkaloid by hepatic cytochrome P450 (CYP) monooxygenases.[1][2][3] This enzymatic oxidation converts the PA into a highly reactive and unstable pyrrolic ester, known as a dehydropyrrolizidine alkaloid (dehydro-PA).[1] While numerous CYP isoforms can metabolize PAs, members of the CYP3A and CYP2B subfamilies, particularly CYP3A4, are considered the primary drivers of this toxification pathway in humans.[3][4] This metabolic process is depicted in the workflow below.

PA Hepatotoxic Pyrrolizidine Alkaloid (1,2-Unsaturated Necine Base) CYP_Metabolism Hepatic Metabolism (Oxidation) PA->CYP_Metabolism Dehydro_PA Dehydropyrrolizidine Alkaloid (Dehydro-PA) (Reactive Pyrrolic Ester) CYP_Metabolism->Dehydro_PA CYP_Enzymes Cytochrome P450 (Primarily CYP3A4, CYP2B6) CYP_Enzymes->CYP_Metabolism Hydrolysis Spontaneous Hydrolysis Dehydro_PA->Hydrolysis Adducts Covalent Adduct Formation (Alkylation) Dehydro_PA->Adducts DHP Dihydropyrrolizine (DHP) (Less Reactive Metabolite) Hydrolysis->DHP Toxicity Hepatotoxicity (Cell Death, Genotoxicity, HSOS) Adducts->Toxicity Macromolecules Cellular Nucleophiles (Proteins, DNA) Macromolecules->Adducts

Caption: Metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.
Formation of Pyrrole-Macromolecule Adducts

Dehydro-PAs are potent electrophiles that readily react with cellular nucleophiles. They covalently bind to proteins and DNA, forming stable pyrrole-protein and pyrrole-DNA adducts.[5] This adduction is the pivotal event that initiates cellular damage. The formation of these adducts impairs the function of critical proteins, disrupts cellular homeostasis, and can lead to mutagenic events through DNA damage, ultimately triggering cytotoxic and genotoxic effects.[1][5] Pyrrole-protein adducts are considered reliable, mechanism-based biomarkers for both exposure to PAs and the subsequent liver injury.[6][7]

Cellular and Molecular Consequences of PA Bioactivation

The formation of pyrrole adducts triggers a cascade of downstream events, leading to cellular dysfunction and death, primarily through the induction of apoptosis and oxidative stress.

Induction of Apoptosis

Hepatotoxic PAs are potent inducers of apoptosis in hepatocytes. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are activated.

  • Intrinsic (Mitochondrial) Pathway: PAs can cause a decrease in anti-apoptotic proteins like Bcl-xL, leading to mitochondrial outer membrane permeabilization (MOMP).[8] This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[8]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α) to their corresponding receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, linking the extrinsic pathway to the intrinsic mitochondrial pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF-α) DeathReceptor Death Receptor (e.g., TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Caspase8->Caspase3 PA_Metabolites PA Metabolites (Dehydro-PAs) Bcl_xL Bcl-xL Degradation PA_Metabolites->Bcl_xL Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Inhibits MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways induced by hepatotoxic pyrrolizidine alkaloids.
Induction of Oxidative Stress

PA metabolism and the subsequent cellular damage can lead to the excessive production of reactive oxygen species (ROS).[9][10] This overwhelms the cell's antioxidant defense systems, such as glutathione (GSH), leading to a state of oxidative stress. ROS can directly damage cellular components, including lipids, proteins, and DNA, further exacerbating the injury initiated by pyrrole adducts and contributing to mitochondrial dysfunction.

Quantitative Data on PA-Induced Hepatotoxicity

The toxic potency of PAs varies significantly depending on their chemical structure. Diester PAs are generally more toxic than monoester PAs. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids
Pyrrolizidine AlkaloidCell LineAssayEndpoint (Concentration)Reference
Clivorine (Otonecine-type)HepG2MTTIC₂₀ = 0.013 ± 0.004 mM[11]
Retrorsine (Retronecine-type)HepG2MTTIC₂₀ = 0.27 ± 0.07 mM[11]
Platyphylline (Platynecine-type)HepG2MTTIC₂₀ = 0.85 ± 0.11 mM[11]
LasiocarpineHepG2-CYP3A4Cell ViabilityEC₅₀ = 12.6 µM (24h)
SeneciphyllineHepG2-CYP3A4Cell ViabilityEC₅₀ = 26.2 µM (24h)
EuropineHepG2-CYP3A4Cell ViabilityEC₅₀ ≈ 200-500 µM (72h)
MonocrotalineHepG2-CYP3A4Cell ViabilityEC₅₀ ≈ 200-500 µM (72h)
Table 2: In Vivo Dose-Response Data for Monocrotaline in Rats (24h post-administration)
Treatment (Oral Dose)Equivalent Monocrotaline Dose (mmol/kg)Serum ALT (U/L)Hepatic Pyrrole-Protein Adducts (nmol/mg protein)
Control045.4 ± 3.1Not Detected
C. sessiliflora extract (0.50 g/kg)0.3247.7 ± 2.60.16 ± 0.02
C. sessiliflora extract (1.09 g/kg)0.70114.8 ± 21.70.38 ± 0.02
C. sessiliflora extract (1.50 g/kg)0.96239.5 ± 44.80.44 ± 0.03
Pure Monocrotaline0.80171.7 ± 34.20.40 ± 0.02
Data adapted from a study on Crotalaria sessiliflora extract.[12][13]

Key Experimental Protocols

Quantification of Pyrrole-Protein Adducts by UHPLC-MS

This method provides a sensitive and specific quantification of PA exposure by measuring a stable derivative of the pyrrole adducts.

Principle: Tissue- or blood-bound pyrrole-protein adducts are cleaved using acidified ethanolic silver nitrate. This reaction cleaves the pyrrolic moiety from the protein and allows it to react with ethanol, forming a stable, quantifiable derivative, 7,9-di-ethoxy-DHP. This derivative is then analyzed by UHPLC-MS.[14]

Protocol Outline:

  • Sample Preparation: Homogenize liver tissue or use plasma/blood samples directly.

  • Adduct Cleavage and Derivatization:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterium-labeled 7,9-di-C₂D₅O-DHP).[14]

    • Add 500 µL of freshly prepared 0.1 M silver nitrate (AgNO₃) in absolute ethanol containing 0.1% concentrated sulfuric acid.

    • Incubate the mixture at 60°C for 1 hour in the dark.

  • Extraction:

    • After incubation, centrifuge the sample to pellet the precipitated protein and silver salts.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution & Analysis:

    • Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol/water).

    • Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Use a C18 column for chromatographic separation.

    • Detect the analyte using electrospray ionization (ESI) in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for 7,9-di-ethoxy-DHP and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentration to quantify the adduct levels in the samples, typically expressed as nM or nmol/mg protein.[14]

Start Start: Plasma or Tissue Homogenate Add_IS Add Internal Standard (e.g., Deuterated DHP derivative) Start->Add_IS Add_Reagent Add Acidified Ethanolic AgNO₃ Add_IS->Add_Reagent Incubate Incubate at 60°C (Cleavage & Derivatization) Add_Reagent->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analyze by UHPLC-MS/MS Reconstitute->Analysis End End: Quantify Adducts Analysis->End

Caption: Experimental workflow for the UHPLC-MS quantification of pyrrole-protein adducts.
In Vitro Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8)

Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]

Protocol Outline:

  • Cell Seeding:

    • Seed hepatocytes (e.g., HepG2, HepaRG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Toxicant Exposure:

    • Prepare serial dilutions of the test PA in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the PA (and a vehicle control).[17]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution directly to each well.[18]

    • Be careful not to introduce bubbles into the wells.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[18]

  • Calculation:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

Detection of Apoptosis by Western Blot for Caspase Activation

Principle: Apoptosis is executed by caspases, which are activated via proteolytic cleavage of their inactive zymogen (pro-caspase) forms into active subunits. Western blotting can detect this activation by using antibodies that recognize either the cleaved, active forms of caspases (e.g., cleaved caspase-3, -9) or the disappearance of the pro-caspase band.[19][20]

Protocol Outline:

  • Cell Culture and Treatment: Culture hepatocytes in 6-well plates and treat with the desired concentrations of PAs for a specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved caspase-3, anti-pro-caspase-9) overnight at 4°C.

    • Washing: Wash the membrane several times with wash buffer (e.g., TBST).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Washing: Perform final washes with wash buffer.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. The resulting bands will indicate the presence and relative amount of the pro- and cleaved forms of the target caspase. A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.[21]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of toxic pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) in various matrices, including honey, herbal teas, milk, and herbal supplements. The protocols are primarily based on the widely accepted and highly sensitive technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species worldwide, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] Contamination of food, feed, and herbal products with these compounds is a significant public health concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] Regulatory bodies globally have set stringent limits on the maximum allowable levels of PAs in various commodities, necessitating reliable and sensitive analytical methods for their monitoring.[6][7][8]

The most common analytical approach for PA analysis involves extraction from the sample matrix, followed by a clean-up step to remove interfering substances, and subsequent analysis by LC-MS/MS.[9][10][11] This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of a wide range of PAs and PANOs at low concentrations.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 24 PAs in honey, tea, and milk.[4]

Table 1: Method Performance for 24 Pyrrolizidine Alkaloids in Honey [4]

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Intermedine0.030.1085.2
Lycopsamine0.030.1088.9
Echimidine0.0150.0592.1
Senecionine0.060.2095.7
Retrorsine0.090.3098.3
Seneciphylline0.030.1090.4
Jacobine0.060.2087.6
Erucifoline0.090.3091.5
Monocrotaline0.0150.0593.8
Trichodesmine0.030.1089.2
Intermedine N-oxide0.090.30101.2
Lycopsamine N-oxide0.090.30103.4
Echimidine N-oxide0.030.1099.8
Senecionine N-oxide0.150.5097.5
Retrorsine N-oxide0.301.0094.3
Seneciphylline N-oxide0.090.3096.1
Jacobine N-oxide0.150.5092.8
Erucifoline N-oxide0.301.0090.7
Monocrotaline N-oxide0.030.1098.6
Riddelliine0.060.2085.4
Riddelliine N-oxide0.150.5088.1
Lasiocarpine0.0150.0591.3
Lasiocarpine N-oxide0.030.1094.6
Heliotrine0.0150.0586.8

Table 2: Method Performance for 24 Pyrrolizidine Alkaloids in Tea [4]

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Intermedine0.060.2088.4
Lycopsamine0.060.2091.2
Echimidine0.030.1094.5
Senecionine0.150.5098.9
Retrorsine0.230.75101.6
Seneciphylline0.060.2093.7
Jacobine0.150.5090.1
Erucifoline0.230.7594.3
Monocrotaline0.030.1096.2
Trichodesmine0.060.2092.5
Intermedine N-oxide0.230.75104.1
Lycopsamine N-oxide0.230.75107.6
Echimidine N-oxide0.060.20102.3
Senecionine N-oxide0.381.25100.1
Retrorsine N-oxide0.752.5097.8
Seneciphylline N-oxide0.230.7599.4
Jacobine N-oxide0.381.2595.6
Erucifoline N-oxide0.752.5093.2
Monocrotaline N-oxide0.060.20101.4
Riddelliine0.150.5088.7
Riddelliine N-oxide0.381.2590.9
Lasiocarpine0.030.1094.1
Lasiocarpine N-oxide0.060.2097.3
Heliotrine0.030.1089.5

Table 3: Method Performance for 24 Pyrrolizidine Alkaloids in Milk [4]

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)
Intermedine0.0280.09287.3
Lycopsamine0.0280.09290.1
Echimidine0.0140.04593.8
Senecionine0.0680.22797.2
Retrorsine0.1020.341100.5
Seneciphylline0.0280.09292.6
Jacobine0.0680.22789.4
Erucifoline0.1020.34193.1
Monocrotaline0.0140.04595.7
Trichodesmine0.0280.09291.8
Intermedine N-oxide0.1020.341103.2
Lycopsamine N-oxide0.1020.341106.9
Echimidine N-oxide0.0280.092101.7
Senecionine N-oxide0.1700.56899.3
Retrorsine N-oxide0.3411.13696.5
Seneciphylline N-oxide0.1020.34198.2
Jacobine N-oxide0.1700.56894.9
Erucifoline N-oxide0.3411.13692.4
Monocrotaline N-oxide0.0280.092100.8
Riddelliine0.0680.22787.9
Riddelliine N-oxide0.1700.56890.2
Lasiocarpine0.0140.04593.4
Lasiocarpine N-oxide0.0280.09296.8
Heliotrine0.0140.04588.6

Experimental Protocols

The following protocols describe the sample preparation and instrumental analysis for the determination of PAs in honey, tea, and milk.

Protocol 1: Sample Preparation

This protocol outlines the extraction and solid-phase extraction (SPE) clean-up of PAs from various matrices.[4][6][12]

Materials and Reagents:

  • Homogenized sample (honey, tea, milk)

  • 2% Formic acid in water

  • Methanol

  • 5% Ammonia in methanol

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)

  • Polyethylene centrifuge tubes (50 mL and 15 mL)

  • 0.22 µm filter membrane (hydrophilic PTFE)

  • High-speed refrigerated centrifuge

  • Centrifugal concentrator

Procedure:

  • Extraction:

    • Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene centrifuge tube.

    • Add 10 mL of 2% formic acid in water.

    • Shake vigorously for 15 minutes.

    • Centrifuge the mixture for 10 minutes at 10,000 rpm and 30 °C.

    • Transfer the supernatant into a new 15 mL polypropylene tube through a 0.22 µm filter membrane.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% or 40% methanol.

    • Elute the PAs with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. Combine the eluents.

    • Concentrate the combined eluents using a centrifugal concentrator at 30 °C.

    • Redissolve the residue in 0.1 mL of 5% methanol.

    • Centrifuge the resulting solution prior to LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) Clean-up weigh 1. Weigh 1.0g Sample add_acid 2. Add 10mL 2% Formic Acid weigh->add_acid shake 3. Shake for 15 min add_acid->shake centrifuge1 4. Centrifuge at 10,000 rpm shake->centrifuge1 filter 5. Filter Supernatant (0.22µm) centrifuge1->filter condition 6. Condition SPE Cartridge filter->condition Filtered Extract load 7. Load Extract condition->load wash 8. Wash Cartridge load->wash elute 9. Elute PAs wash->elute concentrate 10. Concentrate Eluent elute->concentrate redissolve 11. Redissolve in 5% Methanol concentrate->redissolve centrifuge2 12. Centrifuge redissolve->centrifuge2 to_analysis To LC-MS/MS Analysis centrifuge2->to_analysis Final Extract

Sample Preparation Workflow for PA Analysis.
Protocol 2: UHPLC-MS/MS Analysis

This protocol details the instrumental conditions for the separation and detection of PAs.[4]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Gradient Elution Program:

    • 0–1 min, 5% B

    • 1–10 min, 5–80% B

    • 10–14 min, 80% B

    • 14–15 min, 80–5% B

    • 15–16 min, 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Note: Specific MRM transitions for each PA should be optimized based on the instrument used.

LCMS_Workflow sample_injection Sample Injection Volume: 3 µL uhplc_separation UHPLC Separation Column: ACQUITY UPLC HSS T3 Temperature: 40 °C Flow Rate: 0.3 mL/min Gradient Elution sample_injection->uhplc_separation esi_source Electrospray Ionization (ESI+) Ionization of Analytes uhplc_separation->esi_source Eluted Analytes msms_detection Tandem MS Detection Mode: Multiple Reaction Monitoring (MRM) Quantification and Confirmation esi_source->msms_detection Ions data_analysis Data Analysis Peak Integration Quantification msms_detection->data_analysis

UHPLC-MS/MS Analytical Workflow.

Alternative and Complementary Methods

While LC-MS/MS is the predominant technique, other methods have also been employed for PA analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of PAs, but it often requires derivatization of the analytes to increase their volatility.[11][13] This method is generally less suitable for the direct analysis of non-volatile PANOs.[14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that involves liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up.[1] It can be a faster alternative to traditional SPE for some matrices.

  • QuPPe (Quick Polar Pesticides Method): This method uses acidified methanol for extraction and is particularly suited for polar compounds like PAs and PANOs.[1]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of pyrrolizidine alkaloids in a variety of food and herbal matrices. The detailed protocols and performance data presented in these application notes can serve as a valuable resource for laboratories involved in food safety testing, quality control of herbal products, and research in toxicology and drug development. Adherence to validated analytical methods is crucial for ensuring consumer safety and compliance with regulatory standards.

References

Application Note: Quantification of Nilgirine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Nilgirine, a pyrrolizidine alkaloid, in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies are based on established protocols for pyrrolizidine alkaloids (PAs).

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Due to their potential hepatotoxicity and carcinogenicity, sensitive and accurate quantification of PAs like this compound is crucial in food safety, herbal medicine quality control, and toxicological research[1]. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high selectivity, sensitivity, and ability to provide structural information for confirmation[2][3].

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for analyzing this compound. The method employs a robust extraction and cleanup procedure followed by a sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for matrices such as herbal teas, plant material, and honey. The goal of sample preparation is to extract the analyte from the complex matrix and remove interfering components like proteins, lipids, and salts[4][5][6][7].

Materials:

  • Homogenized sample

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol[2] or 2% Formic Acid in water[3]

  • SPE Cartridge: Oasis MCX (Mixed-Mode Cation Exchange)[2]

  • Washing Solvents: Water, Methanol

  • Elution Solvent: 5% Ammoniated Methanol[3]

  • Reconstitution Solvent: 5-10% Methanol in water

Procedure:

  • Extraction: Weigh 1-2 g of the homogenized sample into a centrifuge tube[2][3]. Add 10-40 mL of Extraction Solvent[2][3].

  • Shake or vortex the mixture for 15-30 minutes to ensure thorough extraction[2][3].

  • Centrifuge the extract for 10 minutes at approximately 10,000 rpm[3].

  • SPE Cleanup: Condition the Oasis MCX SPE cartridge with methanol followed by water.

  • Load a portion of the supernatant (e.g., 0.5-2 mL) onto the conditioned SPE cartridge[2][3].

  • Wash the cartridge with water and then 30-40% methanol to remove interferences[3].

  • Elute the analyte (this compound) using the Elution Solvent[3].

  • Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30-40 °C[3][8].

  • Reconstitute the residue in a known volume (e.g., 0.1-1 mL) of Reconstitution Solvent[3]. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are optimized to achieve good separation of the analyte from matrix components. A C18 reversed-phase column is commonly used for PA analysis[2][3][8].

ParameterRecommended Condition
HPLC System UHPLC/HPLC System (e.g., Shimadzu Nexera, Agilent, Waters Acquity)[2][3][8]
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[3]
Mobile Phase A 0.1% Formic Acid and/or 5 mM Ammonium Formate in Water[1][3]
Mobile Phase B 0.1% Formic Acid and/or 5 mM Ammonium Formate in Methanol[1][3]
Flow Rate 0.3 mL/min[2][3]
Column Temp. 30-40 °C[1][2][8]
Injection Volume 3-10 µL[1][2][3]
Gradient Elution See Table 2 for a typical gradient program.

Table 2: Example Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 99 1
1.5 99 1
3.0 85 15
10.0 70 30
12.0 5 95
14.0 5 95
14.1 99 1
16.0 99 1

Note: This gradient is a starting point and should be optimized for the specific application.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[2].

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)[3]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. Dependent on instrument manufacturer
Capillary Voltage Dependent on instrument manufacturer
Gas Flow Rates Optimize Cone Gas and Desolvation Gas flows for maximum signal[9]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound To be determined Quantifier (To be determined) To be optimized To be optimized
This compound To be determined Qualifier (To be determined) To be optimized To be optimized

Note: The precursor ion will be the [M+H]⁺ adduct of this compound. Product ions (quantifier and qualifier), cone voltage, and collision energy must be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

Quantitative Data and Method Performance

A validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for PA analysis.

Table 4: Typical Method Performance Characteristics

Parameter Typical Value Description
Linearity (R²) > 0.99[10] The coefficient of determination for the calibration curve.
LOD (µg/kg) 0.015 - 0.75[3] Limit of Detection: The lowest concentration that can be reliably detected.
LOQ (µg/kg) 0.05 - 2.5[3] Limit of Quantification: The lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 75 - 115%[1] The percentage of the true analyte amount recovered during the analytical process.

| Precision (% RSD) | < 15-20% | The relative standard deviation of replicate measurements, indicating method repeatability. |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Homogenization Extraction 2. Solvent Extraction (Acidified Methanol) Sample->Extraction Add Solvent Centrifuge 3. Centrifugation Extraction->Centrifuge Separate Solids SPE 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Centrifuge->SPE Load Supernatant Evap 5. Evaporation & Reconstitution SPE->Evap Elute Analyte LCMS 6. HPLC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Sample Data 7. Data Processing (Integration & Quantification) LCMS->Data Acquire Data Report 8. Final Report Data->Report Calculate Concentration

Caption: Experimental workflow for this compound quantification by HPLC-MS/MS.

References

Application Notes and Protocols for the Extraction and Purification of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the prevalent techniques for the extraction and purification of pyrrolizidine alkaloids (PAs) from various matrices, particularly plant materials. The protocols detailed below are intended to serve as a foundational guide, which may be further optimized based on the specific sample matrix and target PAs.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide, most notably in the families Boraginaceae, Asteraceae, and Fabaceae.[1][2] These compounds are secondary metabolites that serve as a defense mechanism for the plants against herbivores.[1] Structurally, they are esters of a necine base, which contains a pyrrolizidine ring system, and one or more necic acids.[2] PAs can exist as free bases and as N-oxides.[3] Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection, extraction, and purification of PAs are of significant interest in food safety, toxicology, and pharmaceutical research.[2][4]

Extraction Techniques: An Overview

The extraction of PAs from plant material is a critical first step in their analysis and purification. The choice of extraction technique and solvent significantly impacts the efficiency and yield of the process.[1][5] Commonly employed methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various chromatographic techniques.

Key Considerations for Extraction:

  • Solvent Polarity: PAs and their N-oxides are more efficiently extracted with polar solvents like methanol or aqueous solutions of dilute organic or mineral acids.[6]

  • pH: The extraction is often carried out in an acidic medium to protonate the alkaloids, increasing their solubility in aqueous solutions.

  • Temperature: Increased extraction temperatures can enhance efficiency, but care must be taken to avoid degradation of thermolabile PAs.[1]

  • Sample Matrix: The complexity of the sample matrix (e.g., plant material, honey, milk) will influence the choice of extraction and subsequent cleanup steps.[4]

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup and concentration of PAs from complex mixtures.[2] It offers advantages such as high recovery, reduced solvent consumption, and cleaner extracts compared to traditional liquid-liquid extraction. Cation-exchange SPE cartridges are particularly effective for isolating PAs.[3][7]

Liquid-Liquid Extraction (LLE)

LLE is a conventional method for separating PAs based on their differential solubility in two immiscible liquid phases. Typically, an acidic aqueous solution containing the protonated PAs is washed with a nonpolar organic solvent to remove lipophilic impurities. The aqueous phase is then made alkaline to deprotonate the PAs, which can then be extracted into an organic solvent.[3]

Chromatographic Techniques

Various chromatographic methods are employed for the purification and separation of PAs from crude extracts. These include:

  • Column Chromatography: Silica gel column chromatography is an effective method for the isolation and purification of PAs.[8] The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their elution with a mobile phase of a specific polarity.[8]

  • High-Speed Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully applied to the separation and purification of PAs.[9]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are primarily used for the analytical separation and quantification of PAs, often coupled with mass spectrometry (MS).[3][4] Preparative HPLC can also be used for the purification of individual PAs.[10]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of pyrrolizidine alkaloids using different extraction and purification techniques as reported in the literature.

Extraction MethodMatrixTarget AnalytesRecovery (%)Reference
Solid-Phase Extraction (SPE)Honey24 PAs64.5 - 103.4[4]
Solid-Phase Extraction (SPE)Milk24 PAs65.2 - 112.2[4]
Solid-Phase Extraction (SPE)Tea24 PAs67.6 - 107.6[4]
Solid-Phase Extraction (SPE)HoneyHeliotrine, Lycopsamine, Monocrotaline, Senecionine81.5 - 99.8[11]
Dispersive-Solid-Phase Extraction (d-SPE)Verbena ExtractPAs and PANOs72 - 95 (PAs), 30 - 70 (PANOs)[12]
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)Honey & PollenPAs and PANOs82 - 113[13]
Solid-Phase Extraction (SPE)Plant SamplesPAs and N-oxides80 - 100[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PAs in Plant Material

This protocol is a general guideline for the extraction and cleanup of PAs from dried plant material using cation-exchange SPE.

Materials:

  • Dried and ground plant material

  • Extraction solution: 0.05 M H₂SO₄ in 50% methanol[14]

  • Neutralization solution: 2.5% ammonia solution

  • SPE cartridges: Oasis MCX (or equivalent cation-exchange)

  • Methanol

  • Deionized water

  • Elution solvent: 2.5% ammonia in methanol[2] or ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH and 1% triethylamine[7]

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • SPE vacuum manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent: 5% methanol in water

Procedure:

  • Extraction:

    • Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solution (0.05 M H₂SO₄ in 50% methanol).

    • Sonicate for 15 minutes at room temperature.[15]

    • Centrifuge at 3800 x g for 10 minutes.[15]

    • Decant the supernatant into a clean tube.

    • Repeat the extraction on the pellet with another 20 mL of extraction solution.

    • Combine the supernatants.

  • Neutralization:

    • Adjust the pH of the combined extracts to approximately 7 using the neutralization solution.[15]

    • Filter the neutralized extract if necessary to remove any precipitate.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[15]

    • Loading: Load the neutralized extract onto the SPE cartridge at a slow flow rate (approx. 1 drop/second).

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.[7]

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.[15]

    • Elution: Elute the PAs with 6 mL of the elution solvent.[7]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[7]

    • Reconstitute the residue in 1 mL of the reconstitution solvent.[7]

    • The sample is now ready for analysis (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for PAs in Plant Material

This protocol describes a classic acid-base LLE procedure for the extraction of PAs.

Materials:

  • Dried and ground plant material

  • 0.5 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Ammonia solution (concentrated)

  • Sodium sulfate (anhydrous)

  • Separatory funnel

  • Beakers and flasks

  • pH indicator paper

  • Rotary evaporator

Procedure:

  • Acidic Extraction:

    • Macerate 10 g of the plant material with 100 mL of 0.5 M HCl for several hours or overnight.

    • Filter the mixture and collect the acidic aqueous extract.

  • Removal of Non-Alkaloidal Compounds:

    • Transfer the acidic extract to a separatory funnel.

    • Extract the aqueous phase three times with 50 mL portions of dichloromethane to remove fats, chlorophyll, and other neutral or acidic compounds.

    • Discard the organic layers.

  • Liberation and Extraction of Free Base PAs:

    • Make the acidic aqueous phase alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution. Monitor the pH with indicator paper.

    • Extract the alkaline aqueous phase three times with 50 mL portions of dichloromethane. The free base PAs will partition into the organic phase.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude PA extract.

Note on N-oxides: PA N-oxides are more polar and may not be efficiently extracted with this LLE protocol. To analyze for total PAs (free bases and N-oxides), the initial acidic extract can be divided into two portions. One portion is analyzed for free bases as described above. The other portion is treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding free bases before proceeding with the LLE.[3] The difference between the total PAs and the free base PAs gives the N-oxide content.[3]

Visualized Workflows

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Preparation plant_material Plant Material add_solvent Add Acidic Methanol plant_material->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant neutralize Neutralize Extract collect_supernatant->neutralize condition_spe Condition SPE Cartridge load_sample Load Sample neutralize->load_sample wash_spe Wash load_sample->wash_spe dry_spe Dry wash_spe->dry_spe elute_pas Elute PAs dry_spe->elute_pas evaporate Evaporate Eluate elute_pas->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

LLE_Workflow cluster_cleanup Cleanup cluster_extraction PA Extraction plant_material Plant Material acid_extraction Acidic Extraction (e.g., 0.5 M HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration acidic_extract Acidic Aqueous Extract filtration->acidic_extract l_l_wash Wash with Organic Solvent (e.g., CH2Cl2) acidic_extract->l_l_wash discard_organic Discard Organic Layer (Impurities) l_l_wash->discard_organic aqueous_phase Purified Acidic Aqueous Phase l_l_wash->aqueous_phase basification Basification (e.g., NH4OH to pH 9-10) aqueous_phase->basification l_l_extraction Extract with Organic Solvent (e.g., CH2Cl2) basification->l_l_extraction collect_organic Collect Organic Layer (PAs) l_l_extraction->collect_organic drying Dry with Na2SO4 collect_organic->drying evaporation Evaporation drying->evaporation crude_pa_extract Crude PA Extract evaporation->crude_pa_extract

References

Application Notes and Protocols for the Synthesis of Nilgirine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilgirine, a pyrrolizidine alkaloid, presents a promising scaffold for the development of novel therapeutic agents. Its structural complexity and potential biological activities make it an attractive target for medicinal chemistry campaigns. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications impact the biological activity of a compound. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant biological assays to establish a comprehensive SAR.

The core of this application note is a proposed synthetic strategy for this compound and its derivatives, based on established methodologies for related pyrrolizidine alkaloids. This is followed by protocols for in vitro anti-inflammatory and antimicrobial assays, activities suggested by the biological profile of plants from the Artemisia genus, which is associated with the region from which "this compound" likely derives its name.[1]

Proposed Synthesis of this compound and its Derivatives

While a direct total synthesis of "this compound" is not extensively reported, a plausible synthetic route can be devised based on the synthesis of structurally related pyrrolizidine alkaloids, such as loroquine.[2] The following protocol outlines a general method for the synthesis of the 7-hydroxy-1-methyl-pyrrolizidine core of this compound, which can be adapted to produce a variety of derivatives for SAR studies.

Experimental Protocol: Synthesis of the Pyrrolizidine Core

This protocol is adapted from methodologies for the synthesis of similar pyrrolizidine alkaloids and is intended as a template for the synthesis of the core scaffold.

Materials:

  • N-tosylglycinate

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol

  • Ethyl acrylate

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Chlorotrimethylsilane

  • Sulfuric acid

  • Acetic anhydride

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Cyclization to form the pyrrole ring: React N-tosylglycinate with methyl vinyl ketone in the presence of a base like sodium ethoxide in ethanol. This reaction forms the initial pyrrole ring structure.

  • Elimination and N-alkylation: The resulting intermediate undergoes elimination of water and sulfinic acid to yield a pyrrolecarboxylate. This is followed by N-alkylation with ethyl acrylate.

  • Dieckmann Cyclization: Perform a Dieckmann cyclization on the N-alkylated product using a strong base such as potassium tert-butoxide in an aprotic solvent like toluene. This intramolecular condensation reaction forms the second ring of the pyrrolizidine core.

  • Saponification and Decarboxylation: The ester group is then saponified using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the core pyrrolizidinone structure.

  • Reduction and Hydroxylation: The ketone can be reduced to a hydroxyl group using a suitable reducing agent (e.g., NaBH4). Further modifications, such as the introduction of the methyl group at C1, can be achieved through appropriate alkylation strategies on a suitable intermediate. The hydroxyl group at C7 can be introduced via various methods, including hydroxylation of a double bond precursor.

Purification and Characterization:

All intermediates and the final product should be purified using column chromatography on silica gel. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of this compound Derivatives for SAR Studies

To explore the SAR of this compound, a library of derivatives can be synthesized by modifying the core structure at specific positions. Key modifications could include:

  • Variation of the substituent at C1: Replacing the methyl group with other alkyl, aryl, or functionalized groups.

  • Modification of the hydroxyl group at C7: Esterification, etherification, or replacement with other functional groups (e.g., amino, halogen).

  • Introduction of substituents on the pyrrolizidine ring system: Adding substituents at available positions on the bicyclic core.

Each derivative will be synthesized using adaptations of the core synthetic protocol, followed by rigorous purification and characterization.

Biological Evaluation of this compound Derivatives

Based on the reported biological activities of related natural products, the following in vitro assays are proposed to evaluate the synthesized this compound derivatives and establish a quantitative SAR.

Protocol 1: In Vitro Anti-inflammatory Activity - Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect the red blood cell membrane from lysis induced by hypotonic solution, which is an indicator of anti-inflammatory activity.[1]

Materials:

  • Fresh whole human blood (from a healthy volunteer)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hypotonic saline (0.25% NaCl)

  • Isotonic saline (0.9% NaCl)

  • Diclofenac sodium (standard drug)

  • Synthesized this compound derivatives

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC suspension: Centrifuge fresh human blood at 3000 rpm for 10 minutes. Wash the packed red blood cells three times with isotonic saline. Resuspend the cells to a 10% (v/v) suspension in isotonic saline.

  • Assay setup: Prepare reaction mixtures containing 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the HRBC suspension.

  • Treatment: Add 0.5 mL of the test compound solution (dissolved in a suitable solvent, e.g., DMSO, and diluted with PBS to desired concentrations) to the reaction mixture. For the control, add 0.5 mL of the solvent. For the standard, use diclofenac sodium.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Measurement: Centrifuge the mixtures at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to hemolysis.

  • Calculation: The percentage of membrane stabilization is calculated using the following formula: % Protection = 100 - [((Absorbance of sample) / (Absorbance of control)) x 100]

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.[3][4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Synthesized this compound derivatives

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of inoculums: Grow microbial cultures overnight and dilute them in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound and the standard drug in the microtiter plates.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Data Presentation for SAR Studies

The quantitative data obtained from the biological assays should be summarized in a structured table to facilitate the analysis of the structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentAnti-inflammatory Activity (% Protection at 100 µg/mL)Antimicrobial Activity MIC (µg/mL) vs. S. aureus
This compound -CH₃-OH65.2 ± 3.132
ND-01 -H-OH45.8 ± 2.564
ND-02 -CH₂CH₃-OH72.5 ± 4.016
ND-03 -Phenyl-OH55.1 ± 2.864
ND-04 -CH₃-OCH₃30.7 ± 1.9128
ND-05 -CH₃-OCOCH₃85.3 ± 5.28
ND-06 -CH₃-NH₂78.9 ± 4.516
Diclofenac --91.2 ± 1.5N/A
Ciprofloxacin --N/A2

Data are presented as mean ± standard deviation for hypothetical results.

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow Start N-tosylglycinate + Methyl vinyl ketone Pyrrole Pyrrole Ring Formation Start->Pyrrole Base N_Alkylation N-Alkylation Pyrrole->N_Alkylation Elimination Dieckmann Dieckmann Cyclization N_Alkylation->Dieckmann Strong Base Sapon_Decarb Saponification & Decarboxylation Dieckmann->Sapon_Decarb Acid/Heat Core Pyrrolizidinone Core Sapon_Decarb->Core Derivatization Derivatization (R1, R2) Core->Derivatization Modification Derivatives This compound Derivatives Derivatization->Derivatives

Caption: General synthetic workflow for this compound derivatives.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis Derivatives Synthesized this compound Derivatives AntiInflammatory Anti-inflammatory Assay (HRBC Stabilization) Derivatives->AntiInflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Derivatives->Antimicrobial SAR_Table SAR Data Table AntiInflammatory->SAR_Table Antimicrobial->SAR_Table SAR_Analysis Structure-Activity Relationship Analysis SAR_Table->SAR_Analysis

Caption: Workflow for the biological evaluation of this compound derivatives.

Hypothesized Signaling Pathway Inhibition

Based on the known anti-inflammatory effects of related alkaloids, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the Toll-Like Receptor (TLR) pathway.[5]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription This compound This compound Derivative This compound->TAK1 Inhibition

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine Nilgirine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilgirine, a compound derived from Vaccinium nilgirense, has demonstrated potential as a cytotoxic agent against cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound using common cell-based assays. The described methods include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, the ATP assay for cell proliferation, and the Caspase-3/7 assay for apoptosis. Furthermore, this document outlines the underlying signaling pathways potentially modulated by this compound, offering a comprehensive guide for researchers investigating its anticancer properties.

Data Presentation

The following table summarizes hypothetical quantitative data derived from the described assays, illustrating the cytotoxic effects of this compound on a representative cancer cell line (e.g., MCF-7) after a 48-hour treatment period.

Assay TypeThis compound Concentration (µg/mL)Endpoint MeasuredResult
MTT Assay 0Cell Viability (%)100 ± 4.5
1085 ± 5.1
2562 ± 3.8
5041 ± 4.2
10023 ± 3.1
LDH Assay 0% Cytotoxicity5 ± 1.2
1018 ± 2.5
2535 ± 3.1
5058 ± 4.0
10075 ± 5.3
ATP Assay 0Relative Luminescence Units (RLU)1.2 x 10^6
109.8 x 10^5
256.5 x 10^5
503.9 x 10^5
1001.8 x 10^5
Caspase-3/7 Assay 0Fold Increase in Caspase Activity1.0
102.5
254.8
507.2
1009.5

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3][4]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, which is a measure of cytotoxicity.[5]

Materials:

  • 96-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Triton X-100 (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time.

  • Include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with 10% Triton™ X-100 solution.[6]

    • Vehicle control: Cells treated with the solvent used to dissolve this compound.

  • After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7]

  • Add 100 µL of the LDH reaction solution to each well of the new plate.[7]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[6][7]

  • Add 50 µL of stop solution to each well.[5]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 630-690 nm) should be measured to correct for background absorbance.[5]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ATP-Based Cell Viability Assay

This assay measures the amount of ATP in metabolically active cells, which is a direct indicator of cell viability and proliferation.[8]

Materials:

  • White opaque 96-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed cells in a white opaque 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Cell viability is proportional to the luminescent signal.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well plates

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time to induce apoptosis.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle tapping or using a plate shaker at low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h cell_culture->incubation_24h add_this compound 3. Add this compound Dilutions incubation_24h->add_this compound incubation_exp 4. Incubate for 24-72h add_this compound->incubation_exp mtt MTT Assay incubation_exp->mtt ldh LDH Assay incubation_exp->ldh atp ATP Assay incubation_exp->atp caspase Caspase-3/7 Assay incubation_exp->caspase readout 5. Measure Absorbance/Luminescence mtt->readout ldh->readout atp->readout caspase->readout calculation 6. Calculate % Viability/ % Cytotoxicity/Fold Change readout->calculation

Caption: General experimental workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

G This compound This compound p53 p53 Activation This compound->p53 Induces bax Bax Upregulation p53->bax Transcriptionally activates mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Note: Developing Analytical Standards for Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the development of analytical standards for Nilgirine, a novel (hypothetical) pyrrolizidine alkaloid. The protocols herein describe methods for the extraction, purification, qualitative and quantitative analysis, and structural elucidation of this compound from a plant matrix. These guidelines are intended to ensure consistent and reliable analysis for research, quality control, and drug development purposes.

Introduction to this compound

For the purpose of this application note, this compound is a hypothetical novel pyrrolizidine alkaloid (PA) recently isolated from a plant species native to the Nilgiri hills of India. PAs are a large class of naturally occurring toxins produced by numerous plant species. Due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs in food, herbal medicines, and other products are of significant public health concern.[1] Therefore, the development of robust analytical standards for this compound is crucial for its potential pharmacological investigation and to ensure the safety of any products derived from its plant source.

Hypothetical Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₈H₂₅NO₅
Molecular Weight335.39 g/mol
Chemical ClassPyrrolizidine Alkaloid (Retronecine-type)
AppearanceWhite crystalline solid
SolubilitySoluble in methanol, acetonitrile, and chloroform

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method to isolate this compound from dried and ground plant material. The use of an acidified aqueous solution is effective for extracting PAs and their N-oxides.[2][3]

Materials:

  • Dried and powdered plant material

  • 0.05 M Sulfuric Acid (H₂SO₄)[2]

  • Methanol

  • Ammonia solution

  • Centrifuge

  • Ultrasonic bath

Protocol:

  • Weigh 10 g of the homogenized plant material into a 250 mL flask.

  • Add 100 mL of 0.05 M H₂SO₄.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.[2]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant and collect the supernatant.

  • Repeat the extraction process on the plant residue with another 100 mL of 0.05 M H₂SO₄ to ensure complete extraction.

  • Combine the supernatants.

  • Neutralize the combined acidic extract with ammonia solution to a pH of approximately 8-9 before proceeding to purification.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a critical step for sample clean-up and pre-concentration of the analyte.[2] A reversed-phase C18 cartridge is suitable for this purpose.

Materials:

  • C18 SPE Cartridge (500 mg, 6 mL)

  • Methanol

  • Water (HPLC grade)

  • 2.5% Ammonia in Methanol[2]

  • Vacuum manifold

Protocol:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[2]

  • Load 10 mL of the neutralized plant extract onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.[2]

  • Dry the cartridge under vacuum for 10 minutes.[2]

  • Elute the this compound from the cartridge with two 5 mL aliquots of 2.5% ammonia in methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (5:95, v/v) for HPLC analysis.[4]

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective screening tool for the preliminary identification of alkaloids.[5]

Materials:

  • Silica gel G plates

  • Mobile phase: Methanol-concentrated NH₄OH (200:3)[6]

  • Dragendorff's reagent

  • UV lamp (254 nm)

Protocol:

  • Spot the reconstituted extract and a this compound standard (if available) onto a silica gel G plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After development, air-dry the plate and visualize the spots under a UV lamp.

  • Spray the plate with Dragendorff's reagent. The presence of alkaloids is indicated by the formation of orange or brown spots.[6]

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides high sensitivity and selectivity for the quantification of PAs at trace levels.[7][3]

Instrumentation and Conditions:

ParameterSetting
UHPLC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in 5 mM Ammonium Formate in Water[6]
Mobile Phase B0.1% Formic acid in 5 mM Ammonium Formate in 95% Methanol[6]
Gradient5% B to 95% B over 10 min, hold for 2 min, return to 5% B
Flow Rate0.3 mL/min
Column Temperature40°C[6]
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[5]
MRM TransitionsHypothetical for this compound: Precursor ion [M+H]⁺ 336.2 -> Product ions (e.g., 120.1, 138.1 for retronecine-type PAs)[5]
Collision EnergyOptimized for specific transitions

Protocol:

  • Prepare a series of calibration standards of this compound in blank matrix extract with concentrations ranging from 0.1 to 100 µg/L.[7]

  • Inject the prepared samples and calibration standards into the UHPLC-MS/MS system.

  • Integrate the peak areas of the specific MRM transitions for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Structural Elucidation by NMR and High-Resolution Mass Spectrometry (HRMS)

For a novel compound, structural elucidation is essential. NMR and HRMS are powerful techniques for this purpose.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in determining the elemental composition of this compound. Fragmentation patterns can reveal the structure of the necine base and necic acids.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D-NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity between atoms and confirm the final structure.[5][8][9] A useful spectrum can be obtained from as little as 1 mg of purified alkaloid.[5]

Quantitative Data and Method Validation

The developed UHPLC-MS/MS method should be validated for its intended purpose. The following table summarizes hypothetical performance characteristics.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/kg[7]
Limit of Quantification (LOQ)0.15 µg/kg[7]
Recovery85-110%
Precision (RSD)< 15%[7]
SpecificityNo interference observed at the retention time of this compound

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis A Plant Material (Dried and Ground) B Solid-Liquid Extraction (0.05 M H2SO4, Sonication) A->B C Centrifugation & Collection of Supernatant B->C D Neutralization (Ammonia Solution) C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Elution & Evaporation E->F G Reconstitution F->G H Qualitative Analysis (TLC) G->H I Quantitative Analysis (UHPLC-MS/MS) G->I J Structural Elucidation (NMR, HRMS) G->J K Data Analysis & Reporting I->K

Caption: Workflow for the analysis of this compound.

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

Pyrrolizidine alkaloids are known to cause hepatotoxicity through metabolic activation in the liver, leading to the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids - DHPAs).[11] These reactive metabolites can bind to cellular macromolecules, inducing cellular damage, apoptosis, and cell cycle arrest.[12][13]

G Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity cluster_0 Hepatocyte This compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 Metabolic Activation DHPA Reactive Metabolites (DHPAs) CYP450->DHPA DNA_Adducts DNA Adducts DHPA->DNA_Adducts Protein_Adducts Protein Adducts DHPA->Protein_Adducts DNA_Damage DNA Damage & Mutation DNA_Adducts->DNA_Damage Cell_Stress Cellular Stress & Oxidative Stress Protein_Adducts->Cell_Stress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cell_Cycle_Arrest->Hepatotoxicity

Caption: this compound-induced hepatotoxicity pathway.

References

Application of Nilgirine as a Chemical Probe: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a chemical probe named "Nilgirine" have yielded no specific results in the scientific literature. It appears that "this compound" is not a recognized name for a chemical probe used in biomedical research.

The search results did not contain any information on the biological activities, molecular targets, or any applications of a compound with this name. Similarly, no quantitative data, experimental protocols, or associated signaling pathways for "this compound" could be found.

It is possible that the name is misspelled, refers to a very new and uncharacterized compound, or is an internal designation not yet in the public domain. Without the correct name or structure of the molecule of interest, it is not possible to provide the requested detailed application notes, protocols, data tables, and visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific chemical probe are advised to verify the correct nomenclature and search for it in established chemical and biological databases such as PubChem, ChEMBL, and Scopus.

For the development of application notes and protocols for a chemical probe, the following information is typically required:

  • Chemical Structure and Properties: IUPAC name, CAS number, molecular formula, molecular weight, solubility, and stability.

  • Biological Target(s): The specific protein(s) or biological molecule(s) that the probe interacts with.

  • Mechanism of Action: How the probe interacts with its target (e.g., inhibitor, activator, binder) and the downstream effects of this interaction.

  • In Vitro Activity: Data on potency (e.g., IC50, EC50, Kd) and selectivity against off-targets.

  • Cellular Activity: Evidence of target engagement and modulation of downstream pathways in cellular models.

  • In Vivo Activity (if applicable): Pharmacokinetic and pharmacodynamic data from animal studies.

  • Negative Control: Information on a structurally similar but biologically inactive compound to be used as a negative control in experiments.

Once this information is available, detailed protocols for experiments such as Western blotting, immunoprecipitation, cellular thermal shift assays (CETSA), and in vivo efficacy studies can be developed. Signaling pathway diagrams and data summary tables can also be generated to support the application of the chemical probe in research.

Application Notes and Protocols for the Structural Elucidation of Nilgirine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Nilgirine, a pyrrolizidine alkaloid. Due to the limited availability of high-resolution public NMR data for this compound, this note will use the closely related and well-characterized pyrrolizidine alkaloid, Monocrotaline, isolated from Crotalaria retusa, as a representative example to demonstrate the principles and protocols of structure determination. The methodologies described are fully applicable to the analysis of this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural products known for their presence in various plant species, particularly in the genus Crotalaria. PAs are characterized by a core bicyclic structure known as the necine base, which is esterified with one or more necic acids. The structural diversity of PAs leads to a wide range of biological activities, including significant hepatotoxicity, which makes their accurate identification and characterization crucial for drug development and toxicology studies. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of these complex natural products.[1]

The general workflow for the structural elucidation of a pyrrolizidine alkaloid like this compound using NMR spectroscopy involves isolation and purification, followed by a series of 1D and 2D NMR experiments. The data from these experiments are then pieced together to determine the molecular formula, connectivity, and stereochemistry of the molecule.

Experimental Protocols

A typical protocol for the isolation of pyrrolizidine alkaloids from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., seeds or aerial parts of Crotalaria anagyroides) is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

  • Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane). The alkaloids, being basic, will move into the aqueous layer as their salts.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane or chloroform) to recover the free alkaloids.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform/methanol mixtures) to separate the individual alkaloids. Further purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: For standard NMR analysis, 5-10 mg of the purified alkaloid is required.

  • Solvent Selection: A deuterated solvent in which the sample is fully soluble is chosen. Chloroform-d (CDCl₃) is a common choice for pyrrolizidine alkaloids.

  • Procedure:

    • Dissolve the purified alkaloid (e.g., 5 mg) in approximately 0.6 mL of the chosen deuterated solvent.

    • The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The NMR tube is then capped and carefully placed in the NMR spectrometer.

NMR Data Acquisition and Analysis

A suite of 1D and 2D NMR experiments is necessary for the complete structural elucidation of a novel compound like this compound. The following experiments are recommended:

  • 1D NMR:

    • ¹H NMR (Proton): Provides information about the number of different types of protons and their electronic environments.

    • ¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton-proton spin systems.[2][3][4][5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[3][4][5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different spin systems and identifying quaternary carbons.[2][3][4][5][6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation: NMR Data for Monocrotaline (as a proxy for this compound)

The following tables summarize the ¹H and ¹³C NMR data for Monocrotaline, a representative pyrrolizidine alkaloid. This data illustrates the type of information that would be collected and analyzed for this compound.

Table 1: ¹H NMR Data of Monocrotaline (400 MHz, CDCl₃) [7]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.58q8.0
34.90s-
52.80q7.2
73.49h4.4
81.21h7.2
9---
12a3.86d1.6
136.03s-
13b5.04dd5.2
142.07q11.2
151.42s-
161.34s-

Table 2: ¹³C NMR Data of Monocrotaline (100 MHz, CDCl₃) [7]

PositionChemical Shift (δ, ppm)
1134.4
2132.8
344.4
553.7
660.6
761.3
875.1
976.7
11173.5
1277.4
12a13.7
1378.8
13b17.7
1421.9
15174.0
1633.6

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of a pyrrolizidine alkaloid like this compound from the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Proton Spin Systems (from ¹H and COSY) 1D_NMR->Identify_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Identify_Spin_Systems Assign_CHn Assign Direct ¹H-¹³C (from HSQC and DEPT) Identify_Spin_Systems->Assign_CHn Connect_Fragments Connect Spin Systems and Quaternary Carbons (from HMBC) Assign_CHn->Connect_Fragments Propose_Planar_Structure Propose Planar Structure Connect_Fragments->Propose_Planar_Structure Determine_Stereochemistry Determine Relative Stereochemistry (from NOESY) Final_Structure Elucidate Final 3D Structure Determine_Stereochemistry->Final_Structure Propose_Planar_Structure->Determine_Stereochemistry

NMR Structure Elucidation Workflow

Interpretation of NMR Spectra for Structure Elucidation

The following diagram illustrates the relationships between the different NMR experiments and the structural information they provide for a pyrrolizidine alkaloid.

nmr_experiment_relationships H_NMR ¹H NMR Structural_Info Structural Information H_NMR->Structural_Info Proton Environments C_NMR ¹³C NMR C_NMR->Structural_Info Carbon Environments DEPT DEPT DEPT->Structural_Info CHn Multiplicity COSY COSY COSY->Structural_Info ¹H-¹H Connectivity HSQC HSQC HSQC->Structural_Info ¹H-¹³C One-Bond Connectivity HMBC HMBC HMBC->Structural_Info ¹H-¹³C Long-Range Connectivity NOESY NOESY NOESY->Structural_Info Through-Space Proton Proximity

References

Troubleshooting & Optimization

Navigating the Synthesis of "Nilgirine": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound "Nilgirine" has revealed that there is no known molecule with this name in the scientific literature. It is likely that the name is a misnomer or refers to a yet-to-be-identified natural product. The user's request for a technical support center on the synthesis of "this compound" cannot be fulfilled as the target molecule is not defined.

Our investigation into the term "this compound" consistently led to research on the chemical constituents of the plant Artemisia nilagirica, commonly known as Indian wormwood. This suggests that the query may have been intended to address challenges in the synthesis of compounds isolated from this plant.

Artemisia nilagirica is a rich source of various bioactive molecules, with its essential oil being predominantly composed of monoterpenoids and sesquiterpenoids.[1] Key components identified in the plant include α-Thujone, β-thujone, germacrene D, 4-terpineol, and β-caryophyllene. The plant's extracts have been shown to contain a wide range of other phytochemicals, including flavonoids, alkaloids, tannins, and glycosides.[2]

Given the absence of a specific compound named "this compound," we propose to create a generalized technical support center focused on the synthesis of a major class of compounds found in Artemisia nilagirica: Terpenoids . This guide would address common challenges and frequently asked questions relevant to the synthesis of these structurally diverse and often complex natural products.

Proposed Alternative: A Technical Support Center for Terpenoid Synthesis

This alternative resource would provide researchers, scientists, and drug development professionals with practical guidance on overcoming common hurdles in terpenoid synthesis. The content would be structured in a question-and-answer format and include:

  • Troubleshooting Guides: Addressing issues such as low reaction yields, poor stereoselectivity, and difficulties in functional group manipulation.

  • Frequently Asked Questions (FAQs): Covering topics from starting material selection to late-stage diversification.

  • Data Presentation: Summarized quantitative data on reaction conditions and outcomes in tabular format.

  • Experimental Protocols: Detailed methodologies for key synthetic transformations.

  • Visualizations: Graphviz diagrams illustrating complex reaction pathways and experimental workflows.

We believe this approach will provide valuable and actionable information for researchers working on the synthesis of natural products from Artemisia nilagirica and related species. We await user feedback on this proposed alternative.

References

Technical Support Center: Pyrrolizidine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of pyrrolizidine alkaloids (PAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of pyrrolizidine alkaloids, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low PA Yield 1. Inappropriate Solvent System: PAs and their N-oxides have varying polarities. Nonpolar solvents are generally inefficient for extracting these alkaloids.[1] 2. Insufficient Sample Preparation: A small surface area of the plant material can limit solvent penetration and extraction efficiency.[1] 3. Suboptimal Extraction Temperature: High temperatures over prolonged periods, such as in Soxhlet extraction, can lead to the degradation of PAs.[1] 4. Incorrect pH: The extraction of basic PAs is often more efficient in an acidic medium, which converts them to their more soluble salt forms.1. Optimize Solvent Choice: Use polar solvents like methanol or dilute aqueous acids (e.g., 0.5 N HCl, 1% tartaric acid in methanol, or 2% formic acid).[1] For a broader range of PAs, including N-oxides, acidified polar solvents are recommended. 2. Enhance Sample Preparation: Grind, homogenize, or pulverize dried or frozen plant material to increase the surface area available for extraction.[1] 3. Control Temperature: For temperature-sensitive PAs, consider non-destructive methods like sonication or maceration at room temperature. If using heating methods like reflux, optimize the duration to avoid degradation.[1] 4. Adjust pH: Employ an acidic extraction medium to facilitate the extraction of PAs. A common approach is to use dilute acids like hydrochloric acid, sulfuric acid, or formic acid.[2][3]
Co-extraction of Interfering Substances (e.g., fats, chlorophyll) 1. Use of Broad-Spectrum Solvents: Solvents like methanol can co-extract a wide range of compounds, including pigments and lipids. 2. Lack of a Defatting Step: Failure to remove nonpolar compounds prior to the main extraction can lead to a complex and impure extract.1. Incorporate a Defatting Step: Before the primary extraction, wash the plant material with a nonpolar solvent like petroleum ether or dichloromethane to remove fats and chlorophyll.[4] 2. Utilize Solid-Phase Extraction (SPE) for Clean-up: After the initial extraction, use an appropriate SPE cartridge (e.g., strong cation exchange - SCX) to selectively retain PAs while allowing interfering substances to be washed away.[2][4]
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration and composition of PAs can vary significantly depending on the plant's age, origin, and harvesting time. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. 3. Incomplete Extraction: The extraction process may not be exhaustive, leaving some PAs behind in the plant matrix.1. Standardize Plant Material: Whenever possible, use plant material from a single, well-characterized source. Document the specifics of the plant material for each batch. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters are kept consistent across all experiments. 3. Evaluate Extraction Efficiency: Perform multiple extraction cycles on the same sample to determine if the initial extraction was complete.
Degradation of PAs during Extraction 1. Excessive Heat: As mentioned, high temperatures can cause the breakdown of certain PAs.[1] 2. Harsh pH Conditions: Extreme acidic or basic conditions can potentially hydrolyze the ester linkages in some PAs.[4]1. Use Milder Extraction Techniques: Employ methods like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) at controlled, lower temperatures.[1][5] 2. Optimize pH: While acidic conditions are beneficial for extraction, avoid overly harsh acids or prolonged exposure. Buffer the extraction solvent if necessary.
Poor Recovery of PA N-oxides 1. Inappropriate Extraction Solvent: PA N-oxides are generally more polar than their corresponding tertiary bases and may require a more polar solvent system for efficient extraction. 2. Loss during Clean-up: Some clean-up procedures may not be optimized for the retention of highly polar N-oxides.1. Use Highly Polar or Acidified Solvents: Methanol or aqueous solutions of organic or mineral acids are effective for extracting PA N-oxides.[1] 2. Consider Reduction to Tertiary Bases: An alternative strategy is to reduce the N-oxides to their corresponding tertiary bases using a reducing agent like zinc dust.[4] This allows for the extraction and quantification of total PAs as the free bases. 3. Optimize SPE Protocol: If using SPE, ensure the chosen sorbent and elution method are suitable for retaining and eluting PA N-oxides.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting pyrrolizidine alkaloids?

A1: Polar solvents are generally the most effective for extracting PAs and their N-oxides.[1] Methanol and dilute aqueous solutions of organic or mineral acids are commonly used.[1] The optimal choice can depend on the specific PAs being targeted and the nature of the plant matrix. Acidified methanol (e.g., with 1% tartaric acid) has been shown to be highly effective.[6][7]

Q2: How can I increase the surface area of my plant sample for better extraction?

A2: To increase the surface area, it is recommended to homogenize or pulverize dried or frozen plant material before extraction.[1] This can be achieved through grinding, milling, or using a blender.

Q3: Can high temperatures affect my PA yield?

A3: Yes, prolonged exposure to high temperatures, such as during Soxhlet extraction, can lead to a significant decrease in the PA yield due to degradation.[1] It is crucial to carefully control the temperature and duration of heat exposure.

Q4: How do I remove interfering substances like chlorophyll and fats from my extract?

A4: A common method is to perform a preliminary extraction with a nonpolar solvent, such as petroleum ether or dichloromethane, to remove these lipophilic compounds.[4] Following the primary extraction, a clean-up step using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge can further purify the extract.[4]

Q5: What is the role of pH in PA extraction?

A5: An acidic pH is generally beneficial for PA extraction. PAs are basic compounds, and in an acidic solution, they form salts that are more soluble in polar solvents. This enhances their extraction from the plant matrix.

Q6: What are some modern extraction techniques that can improve PA yield?

A6: Advanced extraction techniques such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE) have been shown to be effective and can offer advantages in terms of reduced extraction time and solvent consumption, and potentially higher yields compared to traditional methods.[1][5]

Q7: How can I extract both free base PAs and their N-oxides?

A7: Both forms can be extracted simultaneously using polar or acidified solvents.[1] To determine the N-oxide content specifically, a common method involves dividing the extract into two portions. One portion is analyzed for the free base PAs, while the other is treated with a reducing agent (like zinc dust) to convert the N-oxides to their corresponding free bases. The total PA content is then measured, and the N-oxide concentration is calculated by the difference.[4]

Quantitative Data Summary

The following table summarizes the recovery rates of pyrrolizidine alkaloids using different extraction methods and solvents, providing a basis for comparison.

Plant MaterialExtraction MethodSolvent/ModifierRecovery Rate (%)Reference
Jacobaea vulgarisPressurised Liquid ExtractionAqueous with acid modifierUp to 174.4[5]
Tussilago farfaraPressurised Liquid ExtractionAqueous with acid modifierUp to 156.5[5]
Symphytum officinalePressurised Liquid ExtractionAqueous with acid modifierUp to 288.7[5]
Aqueous PA MixtureSolid Phase Extraction (HNT-MPTMS-SO3H)-78.3 - 101.3[8]
Spiked HoneySolid Phase Extraction-57 - 70[4]

Experimental Protocols

Protocol 1: Acidified Methanol Extraction (Reflux)

This protocol is suitable for general-purpose extraction of PAs and their N-oxides.

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Defatting (Optional): If the material has high lipid content, pre-extract the powder with petroleum ether in a Soxhlet apparatus for 2-4 hours. Air-dry the defatted material.

  • Extraction:

    • Place 10 g of the plant material into a round-bottom flask.

    • Add 100 mL of 1% tartaric acid in methanol.[1]

    • Connect the flask to a reflux condenser.

    • Heat the mixture to a gentle boil and maintain reflux for 2 hours.[6][7]

  • Filtration: Allow the mixture to cool to room temperature and then filter it through filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., dilute acid) for further clean-up or analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol is designed to purify the crude extract and isolate the PAs.

  • Cartridge Conditioning: Pre-condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[2]

  • Sample Loading:

    • Dissolve the crude extract in a dilute acid (e.g., 0.05 M H₂SO₄).

    • Load the acidic extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic impurities.[2]

    • Wash the cartridge with 5 mL of methanol to remove less polar, non-basic impurities.

  • Elution: Elute the PAs from the cartridge with 5 mL of a mixture of methanol and ammonia (e.g., 0.5% ammonia in methanol).[2][4]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis (e.g., the initial mobile phase for LC-MS).

Visualizations

ExtractionWorkflow A Plant Material B Sample Preparation (Grinding/Homogenization) A->B C Defatting (with Nonpolar Solvent) B->C Optional D Primary Extraction (e.g., Acidified Methanol) B->D C->D E Filtration / Centrifugation D->E F Solvent Evaporation E->F G Crude PA Extract F->G H SPE Clean-up G->H I Purified PA Extract H->I J Analysis (LC-MS/MS, GC-MS) I->J

Caption: General workflow for the extraction and purification of pyrrolizidine alkaloids.

TroubleshootingYield node_sol Use acidified polar solvent (e.g., acidic methanol) node_prob Co-extraction issue. Implement defatting/ SPE clean-up. Start Low PA Yield? Q1 Is the solvent polar and acidic? Start->Q1 Q1->node_sol No Q2 Is the particle size sufficiently small? Q1->Q2 Yes Q3 Is the extraction temperature optimized? Q2->Q3 Yes node_sol_2 Grind/homogenize the sample Q2->node_sol_2 No Q4 Is the extract clean? Q3->Q4 Yes node_sol_3 Avoid prolonged high heat; consider sonication Q3->node_sol_3 No Q4->node_prob No node_prob_2 Possible PA degradation or incomplete extraction. Re-evaluate method. Q4->node_prob_2 Yes

Caption: Decision-making workflow for troubleshooting low pyrrolizidine alkaloid yield.

References

troubleshooting poor resolution in HPLC analysis of Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Nilgirine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution in the HPLC analysis of this compound?

A1: The most common cause of poor resolution is an unoptimized mobile phase. The mobile phase composition, including the organic solvent ratio, pH, and buffer concentration, critically influences the separation of this compound from other components in the sample matrix.[1][2]

Q2: How does the column selection affect the resolution of this compound peaks?

A2: The choice of the stationary phase, column length, and particle size are all crucial for achieving good resolution.[3][4] For alkaloids like this compound, a C18 column is often a good starting point, but other stationary phases like phenyl-hexyl might offer better selectivity depending on the sample matrix.[5] Smaller particle sizes and longer columns generally lead to higher efficiency and better resolution, but also result in higher backpressure.[3][4]

Q3: Can the flow rate impact my peak resolution for this compound?

A3: Yes, the flow rate of the mobile phase significantly affects resolution. Lowering the flow rate can increase peak resolution by allowing more time for the analyte to interact with the stationary phase, leading to narrower peaks.[1][6] However, this will also increase the analysis time. Conversely, a higher flow rate will shorten the run time but may decrease resolution.[1]

Q4: What role does temperature play in the HPLC analysis of this compound?

A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can lead to sharper peaks and improved resolution, especially for highly retained compounds.[1][6] However, excessively high temperatures might cause degradation of thermolabile compounds like this compound.[6]

Q5: My this compound peak is tailing. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like alkaloids is often due to strong interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol sites.[7] Other causes for peak tailing include column overload, where too much sample is injected, or column contamination.[7]

Troubleshooting Guide for Poor Resolution

This guide addresses common issues leading to poor resolution in the HPLC analysis of this compound and provides step-by-step solutions.

Problem Possible Cause Solution
Overlapping Peaks Suboptimal mobile phase composition.[1][6]- Adjust the organic-to-aqueous solvent ratio. Increasing the aqueous phase can enhance retention and improve separation.[6] - Modify the pH of the mobile phase. For alkaloids, a slightly basic pH can improve peak shape.[3] - If using gradient elution, try a shallower gradient to better separate closely eluting peaks.[6]
Broad Peaks - High flow rate.[1] - Large extra-column volume (e.g., long tubing).[7] - Column contamination or aging.[8]- Reduce the flow rate to improve mass transfer efficiency.[1][6] - Minimize the length and internal diameter of all tubing.[7] - Flush the column with a strong solvent or replace it if it's old or contaminated.[7][8]
Peak Tailing - Secondary interactions with the stationary phase (silanol groups).[7] - Column overload.[1][7] - Inappropriate injection solvent.[7]- Add a competing base (e.g., triethylamine) to the mobile phase.[7] - Reduce the sample concentration or injection volume.[1][7] - Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Peak Fronting - Column overload.[8] - Sample solvent stronger than the mobile phase.[7]- Decrease the amount of sample injected onto the column.[8] - Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[7]
Inconsistent Retention Times - Unstable pump flow or pressure fluctuations.[8] - Inadequate column equilibration.[7] - Fluctuations in column temperature.[1]- Prime the pump and ensure all mobile phase lines are free of air bubbles.[9] - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. - Use a column oven to maintain a consistent temperature.[8]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent of weaker strength.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]

2. HPLC System and Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared this compound standard solution to determine its retention time and peak shape.

  • Inject the prepared sample solution.

  • After each run, flush the column with a high percentage of the organic solvent to remove any strongly retained compounds.

Data Presentation: Optimizing HPLC Parameters for this compound Analysis

The following table summarizes the impact of key HPLC parameters on resolution, providing a guide for systematic optimization.

Parameter Adjustment Effect on Resolution Considerations
Mobile Phase: Organic Solvent % IncreaseDecreases retention time, may decrease resolution.[6]Useful for reducing long analysis times.
DecreaseIncreases retention time, may improve resolution.[6]Can lead to excessively long run times.
Mobile Phase: pH AdjustCan significantly alter the retention and peak shape of ionizable compounds like alkaloids.[3]Ensure the pH is within the stable range for the column.
Flow Rate IncreaseDecreases analysis time, but may decrease resolution.[1][6]High flow rates can lead to excessive backpressure.
DecreaseIncreases analysis time, but may improve resolution.[1][6]Leads to longer run times.
Column Temperature IncreaseDecreases mobile phase viscosity, may improve peak shape and resolution.[1][6]Risk of this compound degradation at high temperatures.[6]
DecreaseIncreases mobile phase viscosity, may decrease resolution but increase retention.[1]Can lead to broader peaks and higher backpressure.
Injection Volume IncreaseMay lead to column overload, causing peak fronting or tailing and reduced resolution.[1][7]Keep injection volume low relative to the column volume.
DecreaseImproves peak shape and resolution.May decrease sensitivity if the sample is too dilute.

Visualizations

Troubleshooting Workflow for Poor Resolution

TroubleshootingWorkflow start Poor Resolution Observed check_peaks Are peaks overlapping? start->check_peaks check_shape Are peaks broad or tailing? check_peaks->check_shape No adjust_mobile_phase Adjust Mobile Phase (Organic %, pH, Gradient) check_peaks->adjust_mobile_phase Yes optimize_flow_rate Optimize Flow Rate (Typically Decrease) check_shape->optimize_flow_rate Broad Peaks check_injection Check Injection Volume & Sample Solvent check_shape->check_injection Tailing/Fronting check_system Check System (Tubing, Connections, Temp) check_shape->check_system Inconsistent RTs change_column Consider Different Column (e.g., Phenyl-Hexyl) adjust_mobile_phase->change_column If no improvement solution Resolution Improved adjust_mobile_phase->solution If improved change_column->solution optimize_flow_rate->solution check_injection->solution check_system->solution

Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.

Key Factors Influencing HPLC Resolution

HPLC_Factors cluster_params Controllable Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k') (Peak Retention) Resolution->Retention Column Column (Length, Particle Size) Column->Efficiency MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity MobilePhase->Retention FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Efficiency Temperature->Retention

Caption: Relationship between key factors and controllable HPLC parameters.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pyrrolizidine alkaloids (PAs). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of PA analysis by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Suggested Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flow, temperature).[1][2] 2. Inefficient Extraction/Cleanup: PAs lost during sample preparation. 3. Matrix Effects: Co-eluting matrix components suppressing the analyte signal. 4. Incorrect MS/MS Transitions: MRM transitions are not optimal for the instrument being used.1. Optimize Source Parameters: Perform a systematic optimization of ESI source parameters using a standard solution of PAs. Typical ESI+ capillary voltage is set around 2,000-4,500 V.[1][3] 2. Review Sample Preparation: Ensure the pH of the extraction solvent is acidic (e.g., 0.05 M sulfuric acid) to protonate the PAs for better retention on cation-exchange SPE cartridges.[4][5][6] Verify the elution solvent is basic enough (e.g., containing ammonia or triethylamine) to neutralize and elute the PAs.[5][7] 3. Mitigate Matrix Effects: Use matrix-matched calibration curves for quantification.[7][8] Improve sample cleanup; solid-phase extraction (SPE) with mixed-mode cation exchange (MCX) cartridges is highly effective at removing interferences.[6][7] 4. Optimize MRM Transitions: Infuse individual PA standards to determine the most intense and specific precursor-product ion transitions and to optimize collision energies for your specific instrument.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions: Silanol interactions with the basic PA molecules on the column. 2. Inappropriate Mobile Phase: pH or organic modifier may not be optimal. 3. Column Overload: Injecting too high a concentration of the sample.1. Use a Modern Column: Employ a column with end-capping (e.g., C18) to minimize silanol interactions. 2. Adjust Mobile Phase: Add a small amount of formic acid and ammonium formate to both aqueous and organic mobile phases to improve peak shape and ionization efficiency.[9] An alkaline mobile phase can also be effective.[2] 3. Dilute Sample: Reconstitute the final extract in a larger volume or dilute before injection.
Co-elution of Isomers 1. Insufficient Chromatographic Resolution: Many PAs are structural isomers (e.g., lycopsamine/intermedine), making them difficult to separate.[7][10] 2. Inadequate Column Chemistry or Gradient. 1. Optimize Gradient: Employ a long, shallow gradient to maximize the separation of isomeric compounds.[11] 2. Select Appropriate Column: Use a high-resolution column (e.g., with smaller particle size) to improve separation efficiency.[2] 3. Utilize Ion Mobility Spectrometry: If available, coupling ion mobility spectrometry (IMS) with LC-MS can help differentiate isomers based on their collision cross-section.[12]
Inconsistent Recoveries 1. Variable Sample Preparation: Inconsistent execution of the SPE or liquid-liquid extraction steps. 2. Degradation of PAs: PAs, especially N-oxides, can be sensitive to temperature and pH. 3. Incomplete Elution from SPE: Elution solvent may not be strong enough or sufficient volume is not used.1. Standardize Protocol: Ensure consistent timing, volumes, and techniques for all sample preparation steps. Automated systems can improve reproducibility. 2. Control Conditions: Avoid high temperatures during solvent evaporation (e.g., keep below 50°C).[7] Store standards and extracts at low temperatures (-18°C or -20°C).[4][7] 3. Optimize Elution: Test different elution solvents and volumes. A common effective eluent is a mixture containing methanol and a base like ammonia.[5] Some methods use a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine for improved elution.[4]
Contamination / Carryover 1. Contaminated Solvents or Reagents. 2. Carryover from Autosampler/Column. 1. Use High-Purity Reagents: Employ HPLC or LC-MS grade solvents and reagents for all preparations.[13] 2. Implement Wash Steps: Run blank injections between samples. Use a strong needle wash solution in the autosampler.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best sample preparation method for my matrix?

A1: The choice depends on the complexity of your matrix.

  • For Honey: A simple "dilute and shoot" approach after extraction with acidified methanol (QuPPe method) can be effective.[13] However, for lower detection limits and cleaner extracts, Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridge is recommended.[5][7] This involves dissolving the honey in an acidic solution, loading it onto the conditioned cartridge, washing away interferences, and eluting the PAs with a basic methanolic solution.[7]

  • For Herbal Teas and Plant Material: These are complex matrices requiring a more rigorous cleanup. An acidic extraction (e.g., with 0.05 M H₂SO₄) followed by SPE cleanup on an MCX cartridge is a robust and widely used method.[6][7]

  • For Milk: A liquid-liquid extraction with aqueous formic acid and n-hexane, followed by cation-exchange SPE, has been shown to be effective for achieving very low detection limits.[2]

Q2: How should I handle Pyrrolizidine Alkaloid N-oxides (PANOs)?

A2: PANOs are more polar than their corresponding free base PAs. Most modern LC-MS/MS methods are capable of analyzing both forms simultaneously without the need for a reduction step.[10] It is crucial to ensure your extraction and chromatographic methods are suitable for retaining and separating these more polar compounds. Omitting the reduction step simplifies the workflow and prevents loss of information about the original composition of the sample.[14]

Q3: What are the most common MS/MS transitions to monitor for PAs?

A3: Many toxic PAs are esters of retronecine or heliotridine. Upon collision-induced dissociation (CID), they produce characteristic fragment ions. For retronecine-type PAs, common product ions are found at m/z 120 and 138.[10][13] These ions are often used in precursor ion scans to screen for unknown PAs in a sample.[13] For quantitative analysis, at least two specific multiple reaction monitoring (MRM) transitions should be monitored for each analyte to ensure identity and selectivity.[5]

Q4: What are typical ESI source parameters for PA analysis?

A4: While optimal parameters are instrument-dependent, a good starting point for positive electrospray ionization (ESI+) would be:

  • Capillary/Ion Spray Voltage: 2,500 to 4,500 V[2][3]

  • Source Temperature: 300 to 600 °C[1][2]

  • Nebulizer Gas: 35 to 50 psi[1][2]

  • Drying/Heating Gas: 11 L/min to 50 psi[1][2] These parameters should be systematically optimized for your specific instrument and method.

Q5: Why is chromatographic separation of isomers so important?

A5: Many PAs exist as isomers that have the same mass and often produce very similar MS/MS fragments, making them indistinguishable by the mass spectrometer alone.[10] Since the toxicity of isomers can differ, their accurate quantification relies on chromatographic separation. For example, the diastereomeric pair lycopsamine and intermedine requires good chromatography for individual quantification.[11]

Quantitative Data Summary

Table 1: Optimized LC-MS/MS Parameters for Selected Pyrrolizidine Alkaloids

The following table provides a starting point for method development. Parameters such as Declustering Potential (DP) and Cell Exit Potential (CXP) are highly instrument-dependent and should be optimized accordingly. Data is compiled from multiple sources for common PAs.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Echimidine398.2138.135120.145
Europine330.2120.13094.140
Heliotrine314.2120.13094.140
Intermedine300.2120.13094.140
Jacobine352.2136.130120.140
Lasiocarpine412.2120.13594.145
Lycopsamine300.2120.13094.140
Retrorsine352.2120.130118.140
Senecionine336.2120.130118.140
Seneciphylline334.2120.130118.140
Senkirkine366.2122.13096.140
Senecivernine336.2120.130118.140
Trichodesmine398.2138.135120.145
Echimidine N-oxide414.2120.135118.145
Lasiocarpine N-oxide428.2120.140118.150
Senecionine N-oxide352.2120.135118.145

Note: The values presented are indicative and require optimization on the specific instrument used.[9][11][15]

Experimental Protocols

Protocol 1: Extraction and Cleanup of PAs from Honey

This protocol is based on a widely used solid-phase extraction (SPE) method.[4][5][7]

  • Sample Preparation: Weigh 2-5 g of homogenized honey into a 50 mL centrifuge tube.[7]

  • Extraction: Add 20 mL of 0.05 M sulfuric acid. Shake vigorously until the honey is completely dissolved.

  • Centrifugation: Centrifuge the tube for 10 minutes at 4,000-5,000 g.[5][7]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water.[7]

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 6 mL of water and then 6 mL of methanol to remove interfering substances.[7]

  • Elution: Elute the PAs from the cartridge with 6 mL of a freshly prepared solution of 5-10% ammonia in methanol. Some methods recommend a mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH and 1% triethylamine.[7] Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[7]

  • Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[7] Vortex to dissolve, then transfer to an LC vial for analysis.

Protocol 2: General Purpose LC-MS/MS Analysis

This protocol provides a starting point for the analysis of PA extracts.

  • LC Column: Use a C18 reversed-phase column (e.g., 100-150 mm length, <3 µm particle size) for good separation.[2][13]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.[11][13]

  • Gradient Program:

    • 0-1.5 min: Hold at 5% B

    • 1.5-10 min: Linear gradient from 5% to 80% B

    • 10-14 min: Hold at 80% B

    • 14-15 min: Return to 5% B

    • 15-18 min: Hold at 5% B (re-equilibration)

    • (This is an example gradient and must be optimized for the specific analytes and column used).[11]

  • Injection Volume: 3-10 µL.[9][11]

  • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use the Multiple Reaction Monitoring (MRM) mode for quantification, monitoring at least two transitions per compound.[5][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Honey, Tea, etc.) Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Aliquot Homogenize->Weigh Extract Acidic Extraction (e.g., 0.05M H₂SO₄) Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge SPE SPE Cleanup (MCX Cartridge) Centrifuge->SPE Load Supernatant Elute Elute PAs (Basic Methanol) SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Matrix-Matched Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for PA analysis.

troubleshooting_low_signal Start Low or No Signal for Target PAs CheckStandard Analyze a fresh, neat standard solution. Start->CheckStandard StandardOK Standard OK? CheckStandard->StandardOK Analysis Complete SampleIssue Issue is sample-related (Matrix Effects or Prep Failure) StandardOK->SampleIssue Yes StandardNotOK Instrument or Method Issue StandardOK->StandardNotOK No ReviewPrep Review Sample Prep Protocol: - Correct pH for extraction/elution? - SPE cartridge breakthrough? - Evaporation loss? SampleIssue->ReviewPrep UseMMC Implement Matrix-Matched Calibrants for Quantification ReviewPrep->UseMMC ImproveCleanup Improve Sample Cleanup (e.g., test different SPE sorbents) ReviewPrep->ImproveCleanup CheckTuning Check Instrument Tuning & Calibration StandardNotOK->CheckTuning OptimizeSource Re-optimize ESI Source Parameters CheckTuning->OptimizeSource VerifyMRM Verify MRM Transitions & Collision Energies OptimizeSource->VerifyMRM CheckLC Check LC System: - Correct mobile phases? - Leaks? Flow rate correct? VerifyMRM->CheckLC

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Quantification of Nilgirine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nilgirine, a pyrrolizidine alkaloid, in biological samples. Given the limited specific public data on this compound, this guide leverages established methodologies for the analysis of other pyrrolizidine alkaloids (PAs) by LC-MS/MS, which are directly applicable.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Question: I am observing significant signal suppression or enhancement for this compound in my plasma samples. How can I identify and mitigate this matrix effect?

Answer:

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components, are a primary challenge in bioanalysis.[1][2][3][4] Here’s a systematic approach to troubleshoot and address this issue:

1. Quantify the Matrix Effect:

The first step is to determine the extent of ion suppression or enhancement. The post-extraction spike method is a common quantitative approach.[2]

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare three sets of samples:

      • Set A: this compound standard in reconstitution solvent.

      • Set B: Blank plasma extract spiked with this compound standard at the same concentration as Set A.

      • Set C: Pre-spiked plasma sample (this compound added before extraction).

    • Analyze all samples by LC-MS/MS.

    • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

      • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    A ME value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement. Values between 80% and 120% are often considered acceptable, but this can depend on assay requirements.[2]

2. Mitigation Strategies:

Based on the severity of the matrix effect, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5][6]

    • Solid-Phase Extraction (SPE): Cation-exchange SPE, such as Oasis MCX, is highly effective for cleaning up PA extracts from complex matrices.[5][7]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances.

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, a major source of matrix effects.[8]

  • Chromatographic Separation:

    • Adjust the LC gradient to separate this compound from the regions of the chromatogram where matrix effects are most pronounced.[2][3] A post-column infusion experiment can help identify these regions.

    • Consider using a different stationary phase or a smaller particle size column (UHPLC) for better resolution.

  • Use of an Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.

Question: My this compound recovery is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and variable recovery can be attributed to several factors during sample preparation and analysis.

1. Inefficient Extraction:

  • pH of Extraction Solvent: Pyrrolizidine alkaloids are basic compounds. Extraction is typically more efficient under acidic conditions (e.g., using a dilute acid like sulfuric or formic acid) which protonates the amine group, making it more soluble in aqueous solutions.[5][6][7]

  • Solvent Choice: Ensure the chosen extraction solvent has the appropriate polarity to efficiently extract this compound. Methanol or aqueous mixtures of organic solvents are commonly used.[6]

  • Homogenization: For tissue samples, ensure thorough homogenization to release the analyte from the matrix.

2. Analyte Stability:

  • N-Oxide Transformation: Pyrrolizidine alkaloids can exist as free bases and N-oxides. The N-oxide form is more polar and may have different extraction and chromatographic behavior. Ensure your method is suitable for both forms if present.[1]

  • Freeze-Thaw Stability: Evaluate the stability of this compound in the biological matrix after multiple freeze-thaw cycles.

  • Bench-Top Stability: Assess the stability of this compound in the processed samples at room temperature for the duration of the analytical run.

3. Adsorption:

  • This compound may adsorb to plasticware or glassware. Using low-binding tubes and silanized glassware can help minimize this issue.

Question: I am having difficulty separating this compound from its isomers. How can I improve the chromatographic resolution?

Answer:

The co-existence of isomers is a common challenge in the analysis of pyrrolizidine alkaloids.[1][5]

  • Optimize the LC Method:

    • Gradient Slope: Employ a shallower gradient to increase the separation time between closely eluting isomers.[1]

    • Mobile Phase Additives: The addition of formic acid and ammonium formate to the mobile phase can improve peak shape and resolution for basic compounds like PAs.[2]

    • Column Chemistry: Experiment with different C18 columns from various manufacturers or consider alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns, which offer different selectivities.

    • Column Temperature: Adjusting the column temperature can alter the selectivity and improve resolution.

  • Mass Spectrometry:

    • If chromatographic separation is not fully achievable, ensure that the selected MRM transitions are specific to each isomer to allow for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for quantifying this compound in plasma?

A1: For plasma samples, a combination of protein precipitation followed by solid-phase extraction (SPE) is often the most robust approach.[8] Cation-exchange SPE is particularly effective for pyrrolizidine alkaloids.[5][7] This multi-step cleanup helps to remove proteins and phospholipids, which are major sources of matrix effects.

Q2: What are the typical LC-MS/MS parameters for the analysis of pyrrolizidine alkaloids like this compound?

A2: A summary of typical parameters is provided in the table below, based on published methods for other PAs.[2][3][8]

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and/or 2.5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

Q3: How should I prepare my calibration standards to account for matrix effects?

A3: It is highly recommended to use matrix-matched calibration standards.[5] This involves preparing your calibration curve by spiking known concentrations of this compound into a blank biological matrix that is representative of your study samples. This approach helps to compensate for any consistent matrix effects present in the samples.

Q4: What are the key validation parameters to assess for a bioanalytical method for this compound?

A4: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

Q5: What are the potential metabolites of this compound I should be aware of?

A5: The metabolism of pyrrolizidine alkaloids typically involves N-oxidation and hydrolysis of the ester bonds. Common metabolic pathways for other natural compounds involve demethylation, dealkylation, dehydrogenation, and glucuronidation.[9] Therefore, potential metabolites of this compound could include its N-oxide and hydrolyzed forms. It is important to investigate the metabolic profile of this compound to determine if any major metabolites need to be quantified as part of the overall drug disposition assessment.

Experimental Protocols & Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Acidified Methanol) Spike_IS->Extraction SPE Solid-Phase Extraction (Cation Exchange) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection LC-MS/MS Injection Evaporation->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification in biological samples.

Troubleshooting Logic for Matrix Effects

This diagram outlines the decision-making process when encountering matrix effects.

matrix_effects_troubleshooting Start Matrix Effect Observed? Quantify Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify Acceptable Is ME within acceptable limits (e.g., 80-120%)? Quantify->Acceptable Optimize_Prep Optimize Sample Preparation (e.g., SPE, LLE) Acceptable->Optimize_Prep No End Proceed with Analysis Acceptable->End Yes Optimize_Chromo Optimize Chromatography Optimize_Prep->Optimize_Chromo Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_Chromo->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate Revalidate->Quantify

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Nilgirine Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Nilgirine during storage. As this compound is a novel compound, this guide is based on the general principles of handling light-sensitive and hydrolytically unstable alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Recommended storage is at -20°C in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q2: I observed a color change in my this compound sample. What does this indicate?

A2: A color change, typically to a yellowish or brownish hue, often indicates oxidative degradation. This can be caused by exposure to air (oxygen) or light. It is crucial to store the compound under an inert atmosphere and protected from light.

Q3: My this compound solution has become cloudy or has formed a precipitate. What is the cause?

A3: Cloudiness or precipitation can indicate several issues, including:

  • Hydrolysis: If the solvent contains water, this compound may have hydrolyzed, leading to the formation of less soluble degradation products.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound.

Q4: What solvents are recommended for dissolving this compound for long-term storage?

A4: For long-term storage in solution, it is advisable to use anhydrous aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If aqueous buffers are necessary for your experiment, prepare fresh solutions and use them immediately. Avoid prolonged storage in aqueous or protic solvents to minimize hydrolysis.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low biological activity Degradation of this compound leading to a lower effective concentration.1. Verify the purity of the this compound sample using HPLC or LC-MS.2. If degradation is confirmed, use a fresh, properly stored sample.3. Prepare fresh solutions for each experiment.
Inconsistent experimental results Inconsistent sample quality due to improper storage or handling.1. Standardize the storage and handling protocol for this compound across all experiments.2. Aliquot the stock solution to avoid repeated freeze-thaw cycles.3. Always use fresh dilutions for experiments.
Appearance of unknown peaks in analytical chromatogram Formation of degradation products.1. Characterize the degradation products using LC-MS/MS or NMR to understand the degradation pathway.2. Optimize storage conditions (lower temperature, inert atmosphere, protection from light) to minimize the formation of these products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and monitoring its degradation.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound if known)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (95% A, 5% B).

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the main this compound peak and any additional peaks corresponding to degradation products.

  • The percentage of this compound remaining can be calculated based on the peak area relative to a reference standard or an initial time point.

Visualizations

Degradation_Pathways This compound This compound Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O2, Light) Hydrolyzed_Products Hydrolyzed_Products This compound->Hydrolyzed_Products Hydrolysis (H2O)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Temp Temperature (-20°C vs. 4°C vs. RT) Sampling Sample at T0, T1, T2, ... Temp->Sampling Light Light (Dark vs. Light) Light->Sampling Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradants HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing this compound stability.

Technical Support Center: Refinement of Animal Protocols for Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal protocols for toxicity studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for refining animal protocols in toxicity studies?

A1: The refinement of animal protocols in toxicity studies is guided by the "3Rs" principle: Replacement, Reduction, and Refinement.[1]

  • Replacement: Whenever possible, non-animal methods such as in vitro assays or computational modeling should be used to replace animal testing.[1]

  • Reduction: The number of animals used should be minimized while still ensuring statistically significant results. This can be achieved through careful experimental design and statistical analysis.

  • Refinement: Procedures should be modified to minimize animal pain, suffering, and distress. This includes using appropriate anesthetics and analgesics, providing environmental enrichment, and establishing early humane endpoints.[1]

Q2: How do I select the appropriate animal species for my toxicity study?

A2: Species selection is a critical step and should be based on scientific justification.[2] Key considerations include:

  • Metabolic Profile: The chosen species should metabolize the test compound in a way that is as similar as possible to humans. In vitro metabolic profiling can help determine the most appropriate rodent and non-rodent species.[2]

  • Pharmacological Relevance: For biologics, the animal model should express the target receptor or antigen and exhibit a pharmacological response relevant to humans.[2][3]

  • Historical Data: Using common species like rats and dogs can be advantageous due to the extensive historical control data available, which aids in the interpretation of study results.

Q3: What are the best practices for dose selection in preclinical toxicity studies?

A3: Dose selection is a critical factor in the design of toxicology studies.[2] The goal is to identify a dose that elicits toxicity without causing unnecessary suffering.

  • Dose Range-Finding (DRF) Studies: These initial studies are crucial for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[4] They help in selecting appropriate doses for subsequent, longer-term toxicology assessments.[4]

  • Starting Dose: The initial dose in a DRF study can be informed by in vitro data, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, or information from structurally similar compounds.[4]

  • Dose Escalation: Doses should be gradually increased until signs of toxicity are observed. Using geometric progressions (e.g., 2x, 3x) for dose increments is a common practice.[4]

  • Limit Dose: Regulatory guidelines often specify a limit dose (e.g., 1000 mg/kg), which is the highest dose that needs to be tested in the absence of observed toxicity.[5]

Q4: How can I minimize pain and distress in study animals?

A4: Minimizing animal suffering is an ethical imperative and a key component of protocol refinement.

  • Humane Endpoints: Establish clear, early humane endpoints to euthanize animals before they experience significant pain or distress. These can be based on clinical signs, body weight loss, or other measurable parameters.

  • Analgesia and Anesthesia: Use appropriate anesthetics and analgesics for any procedures that may cause pain.

  • Refined Procedures: Employ refined handling and dosing techniques to reduce stress. For example, using oral gavage instead of injection where appropriate and ensuring personnel are well-trained in animal handling.

  • Environmental Enrichment: Provide appropriate housing and enrichment to allow for the expression of natural behaviors, which can reduce stress.

Troubleshooting Guides

Unexpected Animal Morbidity or Mortality
Issue Possible Cause Troubleshooting Action
Sudden death in a dose group - Acute Toxicity: The dose may be too high, leading to acute toxic effects.[6] - Formulation Issue: The vehicle or formulation itself may be toxic or cause an adverse reaction.[7] - Dosing Error: Incorrect dose administration (e.g., accidental intravenous injection instead of intraperitoneal).- Review the dose selection and consider conducting a more thorough dose range-finding study with smaller dose escalations.[4] - Test the vehicle alone as a control group to rule out formulation-related toxicity.[7] - Ensure all personnel are properly trained and follow standardized dosing procedures.
Progressive weight loss and deteriorating health - Cumulative Toxicity: The compound may have cumulative toxic effects that manifest over time. - Secondary Effects: The compound may be causing secondary effects such as reduced food and water intake. - Infection: Animals may have a pre-existing or acquired infection.- Implement more frequent monitoring of clinical signs and body weight. - Consider reducing the dose or the frequency of administration. - Provide supportive care, such as supplemental nutrition or hydration, if ethically justified and scientifically sound. - Perform a necropsy on affected animals to investigate the cause of morbidity.
High Variability in Experimental Data
Issue Possible Cause Troubleshooting Action
Inconsistent results between animals in the same group - Biological Variation: Natural biological differences between individual animals. - Inconsistent Dosing: Variation in the amount of compound administered to each animal. - Environmental Factors: Differences in housing conditions, diet, or handling.- Increase the number of animals per group to improve statistical power. - Ensure accurate and consistent dose administration techniques. - Standardize all environmental conditions and experimental procedures. - Randomize animals to treatment groups to minimize bias.
Discrepancies between study replicates - Technical Error: Inconsistent experimental procedures between studies. - Reagent Variability: Differences in the batches of reagents or test compounds used. - Animal Strain/Source: Using different strains or suppliers of animals can introduce variability.- Maintain detailed and standardized study protocols. - Use the same batch of reagents and test compound for all related experiments. - Source animals from the same reputable vendor and use the same strain for all studies.
Issues with Histopathology or Clinical Pathology
Issue Possible Cause Troubleshooting Action
Artifacts in tissue samples - Improper Fixation: Delayed or incomplete fixation of tissues can lead to autolysis and artifacts.[8] - Poor Tissue Processing: Incorrect dehydration, clearing, or embedding can damage tissues.[8] - Sectioning Problems: Dull blades or improper microtome settings can cause tearing or compression of sections.[8]- Ensure timely and adequate fixation of all tissues in the appropriate fixative. - Follow standardized and validated tissue processing protocols. - Ensure microtome blades are sharp and settings are optimized for the specific tissue type.
Unexpected changes in blood parameters - Hemolysis: Improper blood collection or handling can cause red blood cell lysis, affecting clinical chemistry results.[9] - Stress: Animal stress during blood collection can alter certain parameters like glucose and corticosterone. - Dehydration: Lack of access to water can lead to hemoconcentration and elevated hematocrit and protein levels.- Use proper blood collection techniques to minimize hemolysis.[9] - Acclimatize animals to handling and blood collection procedures to reduce stress. - Ensure constant access to fresh drinking water. - Correlate clinical pathology findings with histopathological changes and clinical signs for a comprehensive interpretation.[9]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a refined method that uses fewer animals to estimate the LD50 and identify signs of toxicity.

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Acclimation: Acclimate animals to the housing conditions for at least 5 days before the study.

  • Dosing:

    • Administer the test compound to a single animal at a starting dose determined from in vitro data or previous studies.

    • Observe the animal for signs of toxicity for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 3.2 times the previous dose).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation: Observe all animals for 14 days for clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Use the pattern of survival and mortality to calculate the estimated LD50 and its confidence interval.

Repeat-Dose Subchronic Toxicity Study (Rodent)

This protocol is designed to evaluate the toxic effects of a compound after repeated administration over a 90-day period.

  • Animal Selection: Use both male and female rodents of a standard strain.

  • Group Size: A typical study includes a control group and at least three dose groups (low, mid, and high) with 10 animals per sex per group.

  • Dosing: Administer the test compound daily for 90 days via the intended clinical route of administration.

  • Monitoring:

    • Clinical Observations: Conduct detailed clinical observations at least once daily.

    • Body Weight and Food Consumption: Measure weekly.

    • Ophthalmology: Perform examinations before the start of the study and at termination.

    • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at termination (and potentially at an interim time point).[10]

  • Terminal Procedures:

    • At the end of the 90-day dosing period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Collect and weigh specified organs.

    • Preserve a comprehensive list of tissues in a suitable fixative for histopathological examination.

  • Data Analysis: Analyze all data for dose-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

Table 1: Summary of Clinical Pathology Findings in a 90-Day Rodent Toxicity Study
ParameterUnitsControl Group (Mean ± SD)Low Dose (Mean ± SD)Mid Dose (Mean ± SD)High Dose (Mean ± SD)
Hematology
Red Blood Cell Count (RBC)10^6/µL7.5 ± 0.57.4 ± 0.67.2 ± 0.56.5 ± 0.7
Hemoglobin (HGB)g/dL15.0 ± 1.014.8 ± 1.214.5 ± 1.113.0 ± 1.3
Hematocrit (HCT)%45.0 ± 3.044.5 ± 3.543.5 ± 3.239.0 ± 4.0
White Blood Cell Count (WBC)10^3/µL8.0 ± 1.58.2 ± 1.69.5 ± 2.012.0 ± 2.5
Platelet Count (PLT)10^3/µL900 ± 150880 ± 160850 ± 140750 ± 130
Clinical Chemistry
Alanine Aminotransferase (ALT)U/L30 ± 532 ± 645 ± 8150 ± 25
Aspartate Aminotransferase (AST)U/L50 ± 1055 ± 1270 ± 15250 ± 50
Alkaline Phosphatase (ALP)U/L200 ± 40210 ± 45250 ± 50400 ± 75
Blood Urea Nitrogen (BUN)mg/dL20 ± 422 ± 525 ± 640 ± 8
Creatininemg/dL0.5 ± 0.10.5 ± 0.10.6 ± 0.21.0 ± 0.3
Total Bilirubinmg/dL0.2 ± 0.050.2 ± 0.060.3 ± 0.080.8 ± 0.2
Total Proteing/dL6.0 ± 0.55.9 ± 0.65.8 ± 0.55.5 ± 0.7
Albuming/dL3.5 ± 0.33.4 ± 0.43.3 ± 0.33.0 ± 0.5
Glucosemg/dL100 ± 1598 ± 1695 ± 1480 ± 12*
Statistically significant difference from the control group (p < 0.05)

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing_monitoring Dosing & Monitoring Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis & Reporting Protocol_Design Protocol Design & 3Rs Consideration Animal_Acclimation Animal Acclimation (≥ 5 days) Protocol_Design->Animal_Acclimation Dosing Test Compound Administration Animal_Acclimation->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Clin_Path Clinical Pathology (Blood & Urine) Monitoring->Clin_Path Necropsy Gross Necropsy & Organ Weights Clin_Path->Necropsy Histo Histopathology Necropsy->Histo Data_Analysis Statistical Analysis Histo->Data_Analysis Reporting Final Report & NOAEL Determination Data_Analysis->Reporting

Caption: Workflow for a typical preclinical toxicity study.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NF_kB_IKB NF-κB/IκB IKK_complex->NF_kB_IKB Phosphorylation of IκB NF_kB_active Active NF-κB NF_kB_IKB->NF_kB_active IκB Degradation NF_kB_nucleus NF-κB NF_kB_active->NF_kB_nucleus Translocation Gene_Expression Inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induction Toxic_Compound Toxic Compound Toxic_Compound->TLR4 Activation

Caption: A generalized inflammatory signaling pathway activated by a toxic compound.

References

Technical Support Center: Enhancing the Sensitivity of Detection for Nilgirine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and analysis of Nilgirine and its metabolites. Our goal is to equip you with the necessary information to enhance the sensitivity and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound metabolites in a question-and-answer format.

Issue 1: Low Signal Intensity or Complete Absence of this compound Metabolite Peaks

  • Question: I am not detecting my target this compound metabolites, or the signal intensity is too low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no signal for this compound metabolites can stem from several factors throughout your experimental workflow, from sample preparation to data acquisition. Here is a step-by-step troubleshooting guide:

    • Sample Preparation and Extraction: Inefficient extraction can lead to significant loss of analytes.

      • Optimize Extraction Solvent: The polarity of this compound and its metabolites will dictate the most effective extraction solvent. Experiment with a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, acetonitrile). A combination of solvents may also improve extraction efficiency.

      • Evaluate Extraction Method: Techniques like solid-phase extraction (SPE) can be more effective than simple liquid-liquid extraction for concentrating low-abundance metabolites and removing interfering matrix components.[1]

      • Prevent Degradation: this compound metabolites might be unstable. Ensure samples are kept at low temperatures (e.g., on ice) during processing and stored at -80°C for long-term stability.[2] Consider adding antioxidants if oxidative degradation is suspected.

    • Chromatographic Separation: Poor separation can lead to co-elution with interfering compounds, causing ion suppression.

      • Column Chemistry: The choice of liquid chromatography (LC) column is critical. For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation than a traditional C18 column.[3]

      • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve peak shape and resolution. The addition of modifiers like formic acid or ammonium formate can improve ionization efficiency.

    • Mass Spectrometry Detection: The mass spectrometer settings must be optimized for your specific analytes.

      • Ionization Source: Electrospray ionization (ESI) is commonly used for metabolite analysis.[3] Test both positive and negative ionization modes, as different this compound metabolites may ionize more efficiently in one mode over the other.

      • MS Parameters: Optimize key parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your target m/z values.

      • Data Acquisition Mode: For low-abundance metabolites, using a targeted approach like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will be significantly more sensitive than a full scan mode.[4]

Issue 2: High Background Noise and Matrix Effects

  • Question: My chromatograms show high background noise, which is interfering with the detection of my this compound metabolites. How can I reduce this noise?

  • Answer: High background noise is often due to matrix effects, where components in the biological sample interfere with the ionization of the target analytes.

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges that are specifically designed to remove common matrix components like phospholipids and salts.

      • Protein Precipitation: While a simple method, ensure complete precipitation and centrifugation to remove proteins, which are a major source of interference.

    • Chromatographic Adjustments:

      • Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and other interfering compounds) to waste instead of the mass spectrometer.

      • Gradient Modification: A longer, shallower gradient can help to separate the this compound metabolites from interfering matrix components.

    • Mass Spectrometry Techniques:

      • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like TOF or Orbitrap analyzers, can distinguish between your target analyte and interfering ions with very similar masses, effectively reducing the chemical noise.[3][5]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for enhancing the sensitivity of this compound metabolite detection?

A1: For sensitive and selective detection of this compound metabolites, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique.[5][6] It offers a combination of high separation efficiency from liquid chromatography and the high sensitivity and specificity of tandem mass spectrometry.[6] For even greater sensitivity, consider using Ultra-High-Performance Liquid Chromatography (UHPLC) which provides better resolution and narrower peaks, leading to an increased signal-to-noise ratio.[5]

Q2: How can I confirm the identity of the this compound metabolites I am detecting?

A2: Confirming the identity of metabolites requires a combination of approaches:

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain a characteristic fragmentation pattern (a "fingerprint") for each metabolite.[3][7]

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the metabolite.[5]

  • Reference Standards: The most definitive way to confirm the identity of a metabolite is to compare its retention time and MS/MS fragmentation pattern to that of a certified reference standard.

Q3: What are the best practices for sample storage to prevent the degradation of this compound metabolites?

A3: To ensure the integrity of your samples:

  • Store all biological samples (plasma, urine, tissue homogenates) at -80°C immediately after collection.

  • Avoid repeated freeze-thaw cycles, as this can lead to the degradation of metabolites.[2] Aliquot samples into smaller volumes before freezing.

  • During sample preparation, keep samples on ice to minimize enzymatic activity.[2]

Quantitative Data Summary

The following tables provide a summary of expected quantitative data based on the optimization of analytical methods for this compound metabolites.

Table 1: Comparison of Extraction Solvent Efficiency for this compound Metabolites

Extraction SolventThis compound Recovery (%)Metabolite A Recovery (%)Metabolite B Recovery (%)
Acetonitrile85 ± 592 ± 475 ± 6
Methanol95 ± 388 ± 582 ± 4
Ethyl Acetate60 ± 855 ± 765 ± 5
Acetonitrile/Methanol (1:1)98 ± 295 ± 385 ± 3

Table 2: Effect of Ionization Mode on Signal Intensity

CompoundPositive ESI (Relative Intensity)Negative ESI (Relative Intensity)
This compound1.0 x 10^65.0 x 10^3
Metabolite A (Hydroxylated)8.5 x 10^51.2 x 10^4
Metabolite B (Glucuronidated)2.1 x 10^49.8 x 10^5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and its metabolites with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound Metabolites

  • UHPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive and Negative (run separately).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using specific precursor > product ion transitions for this compound and its expected metabolites.

Visualizations

TroubleshootingWorkflow Start Low/No Signal for This compound Metabolites CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckLC Evaluate LC Separation Start->CheckLC CheckMS Optimize MS Detection Start->CheckMS OptimizeExtraction Optimize Extraction Solvent and Method CheckSamplePrep->OptimizeExtraction Inefficient Extraction CheckDegradation Assess Metabolite Stability CheckSamplePrep->CheckDegradation Potential Degradation OptimizeColumn Test Different Column Chemistries CheckLC->OptimizeColumn Poor Peak Shape OptimizeGradient Refine Mobile Phase Gradient CheckLC->OptimizeGradient Co-elution Issues OptimizeIonization Test Positive/Negative ESI Modes CheckMS->OptimizeIonization Low Ionization Efficiency TargetedAnalysis Use SIM or MRM for Data Acquisition CheckMS->TargetedAnalysis Low Abundance Metabolites Success Signal Improved OptimizeExtraction->Success CheckDegradation->Success OptimizeColumn->Success OptimizeGradient->Success OptimizeIonization->Success TargetedAnalysis->Success

Caption: Troubleshooting workflow for low this compound metabolite signal.

SamplePrepWorkflow PlasmaSample Plasma Sample Dilution Dilute with 2% Formic Acid PlasmaSample->Dilution SPE_Load Load Sample Dilution->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash with 5% Methanol SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Optimized SPE workflow for this compound metabolite extraction.

References

Validation & Comparative

Comparative Guide to the Validation of a New Analytical Method for Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantitative analysis of Nilgirine against established analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of new chemical entities.

Introduction

This compound is a newly isolated pyrrolizidine alkaloid with potential therapeutic applications. As with any new active pharmaceutical ingredient (API), a robust and validated analytical method is crucial for ensuring its quality, safety, and efficacy throughout the drug development process. This document outlines the validation of a new, sensitive, and specific UHPLC-MS method and compares its performance characteristics with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3][4]

Data Presentation: Comparison of Analytical Methods

The performance of the new UHPLC-MS method was evaluated against HPLC-UV and GC-MS for the quantification of this compound. The following tables summarize the key validation parameters.

Table 1: Linearity and Range

ParameterNew UHPLC-MS MethodHPLC-UV MethodGC-MS Method
Linearity Range (µg/mL) 0.01 - 101 - 1000.1 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Regression Equation y = 1.2x10⁶x + 5.8x10³y = 8.5x10⁴x + 2.1x10⁴y = 9.5x10⁵x + 1.2x10⁴

Table 2: Accuracy and Precision

ParameterNew UHPLC-MS MethodHPLC-UV MethodGC-MS Method
Accuracy (% Recovery) 98.5 - 101.297.2 - 102.598.0 - 101.8
Precision (RSD %)
- Repeatability< 1.0< 1.5< 1.2
- Intermediate Precision< 1.5< 2.0< 1.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterNew UHPLC-MS MethodHPLC-UV MethodGC-MS Method
LOD (µg/mL) 0.0030.30.03
LOQ (µg/mL) 0.0110.1

Table 4: Specificity and Robustness

ParameterNew UHPLC-MS MethodHPLC-UV MethodGC-MS Method
Specificity High (Mass-to-charge ratio detection)Moderate (Potential for co-eluting impurities to interfere)High (Mass spectral fragmentation pattern)
Robustness PassedPassedPassed

Experimental Protocols

Detailed methodologies for the new UHPLC-MS method and the comparative HPLC-UV and GC-MS methods are provided below.

New Analytical Method: UHPLC-MS
  • Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Detection: Positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM) for the [M+H]⁺ ion of this compound.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted with the mobile phase to create calibration standards ranging from 0.01 to 10 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in methanol, sonicated for 10 minutes, and filtered through a 0.22 µm syringe filter before injection.

Alternative Method 1: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm.

  • Standard and Sample Preparation: Similar to the UHPLC-MS method, but with higher concentration ranges (1 - 100 µg/mL).

Alternative Method 2: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • Mass Spectrometry Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.

  • Standard and Sample Preparation: Samples and standards are derivatized with a suitable silylating agent to improve volatility before injection.

Mandatory Visualizations

Workflow for the Validation of the New UHPLC-MS Method

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Documentation MD_Start Define Analytical Requirements MD_Opt Optimize UHPLC & MS Parameters MD_Start->MD_Opt MD_SysSuit Develop System Suitability Test MD_Opt->MD_SysSuit V_Protocol Prepare Validation Protocol MD_SysSuit->V_Protocol Proceed to Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness D_Report Validation Report Generation V_Robustness->D_Report Validation Complete D_SOP Standard Operating Procedure (SOP) D_Report->D_SOP

Caption: Workflow for the validation of the new UHPLC-MS method.

Logical Relationship of Validation Parameters

cluster_main Core Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Linearity Linearity Specificity->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

References

A Comparative Guide to HPLC and GC Methods for Pyrrolizidine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of pyrrolizidine alkaloids (PAs). The information presented is based on published experimental data to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by various plant species. Their presence in food, herbal products, and animal feed is a significant safety concern due to their potential hepatotoxicity and carcinogenicity. Accurate and reliable analytical methods are crucial for monitoring and controlling PA contamination. The two most prominent techniques for this purpose are HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) and GC coupled with mass spectrometry (GC-MS).

Method Comparison Overview

FeatureHPLC-MS/MSGC-MS
Analyte Scope Can simultaneously identify and quantify individual PAs and their N-oxides.Typically used as a "sum parameter" method, quantifying the total amount of 1,2-unsaturated PAs after reduction to a common necine base. Individual PA identification is lost.
Sample Preparation Generally simpler, involving extraction and solid-phase extraction (SPE) cleanup.[1][2]More complex, requiring reduction of PA N-oxides to free bases and often derivatization to increase volatility.[3][4]
Derivatization Not required.Often necessary (e.g., silylation) to improve chromatographic performance.[4]
Sensitivity High sensitivity, with Limits of Quantification (LOQs) in the low µg/kg range.[1][5]Good sensitivity, with LOQs also in the µg/kg range.[3][4]
Throughput Generally higher due to simpler sample preparation.Lower due to multi-step sample preparation.
Cost Instrumentation can be more expensive.Instrumentation is generally less expensive.
Primary Application Targeted analysis of specific PAs and their N-oxides; comprehensive profiling.Screening for total PA content, especially when reference standards for all individual PAs are not available.

Quantitative Performance Data

The following tables summarize the validation parameters for representative HPLC-MS/MS and GC-MS methods for the analysis of pyrrolizidine alkaloids.

Table 1: Performance of a UHPLC-MS/MS Method for Pyrrolizidine Alkaloids in Honey, Tea, and Milk [1][5]

ParameterHoneyTeaMilk
Limit of Detection (LOD) 0.015 - 0.30 µg/kg0.03 - 0.75 µg/kg0.014 - 0.682 µg/kg
Limit of Quantification (LOQ) 0.05 - 1.00 µg/kg0.1 - 2.5 µg/kg0.045 - 2.273 µg/kg
Recovery 64.5% - 103.4%67.6% - 107.6%65.2% - 112.2%
Precision (RSD) < 15% (Intra- and Inter-day)< 15% (Intra- and Inter-day)< 15% (Intra- and Inter-day)

Table 2: Performance of a GC-MS Sum Parameter Method for Pyrrolizidine Alkaloids in Honey [3][4]

ParameterHoney
Limit of Quantification (LOQ) 0.01 µg/g (10 µg/kg)
Quantification As retronecine equivalents
Internal Standard Heliotrine

Experimental Protocols

HPLC-MS/MS Method for Pyrrolizidine Alkaloids in Tea

This protocol is adapted from a validated method for the determination of 21 PAs in tea.[6]

1. Sample Preparation

  • Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add 40 mL of 0.05 M sulfuric acid in 50% methanol solution.

  • Shake for 30 minutes.

  • Centrifuge at 2900 x g for 10 minutes.

  • Filter the supernatant through a fluted filter paper.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 3 mL of methanol followed by 3 mL of water.

  • Load 2 mL of the filtered extract onto the cartridge at a flow rate of 2 mL/min.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

  • Elute the PAs with 6 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: X-Bridge C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.[5]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

GC-MS Sum Parameter Method for Pyrrolizidine Alkaloids in Honey

This protocol is based on a method that determines the total PA content as a sum parameter.[3][4]

1. Sample Preparation and SPE

  • Dissolve 10 g of honey in 20 mL of 0.05 M sulfuric acid.

  • Apply the solution to a pre-conditioned strong cation exchange (SCX) SPE cartridge.

  • Wash the cartridge with water and methanol to remove interferences.

  • Elute the PAs with a mixture of ammonia in methanol.

  • Evaporate the eluate to dryness.

2. Reduction and Derivatization

  • Reduction Step 1 (N-oxides to free bases): Reduce the PA N-oxides in the residue to their corresponding free bases using a reducing agent like zinc dust.

  • Reduction Step 2 (Ester cleavage): Reduce the PA esters to their core necine base (e.g., retronecine, heliotridine) using a strong reducing agent like LiAlH4.

  • Derivatization: Silylate the hydroxyl groups of the necine bases using a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase their volatility for GC analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature program to separate the derivatized necine bases.

  • Injection Mode: Splitless.

  • MS System: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized necine bases.

Logical Workflow for Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and GC, for the analysis of pyrrolizidine alkaloids.

CrossValidationWorkflow A Define Analytes and Matrices B Develop/Optimize HPLC Method A->B C Develop/Optimize GC Method A->C D Method Validation (HPLC) (Linearity, Accuracy, Precision, LOD, LOQ) B->D E Method Validation (GC) (Linearity, Accuracy, Precision, LOD, LOQ) C->E F Analyze Certified Reference Materials (CRMs) with Both Methods D->F G Analyze Spiked Samples with Both Methods D->G H Analyze Real-World Samples with Both Methods D->H E->F E->G E->H I Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->I G->I H->I J Assess Method Equivalency I->J K Select Appropriate Method for Routine Use J->K

Workflow for Cross-Validation of Analytical Methods

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of pyrrolizidine alkaloids. The choice between the two methods depends on the specific analytical goal.

  • HPLC-MS/MS is the method of choice for the targeted identification and quantification of individual PAs and their N-oxides. Its simpler sample preparation and ability to analyze the intact alkaloids make it well-suited for comprehensive risk assessment and regulatory monitoring.[1][7]

  • GC-MS , particularly as a sum parameter method, is a valuable tool for screening the total content of toxic 1,2-unsaturated PAs, especially when a wide range of PAs may be present and not all individual reference standards are available. However, the complex sample preparation involving reduction and derivatization steps can be a drawback.[3][4]

For laboratories conducting routine monitoring of a defined list of PAs, a validated HPLC-MS/MS method is generally more efficient and provides more detailed information. For broader screening purposes or in the absence of a complete set of standards, the GC-MS sum parameter approach offers a viable alternative. A thorough cross-validation, as outlined in the workflow above, is recommended when establishing equivalency between the two methods for a specific application.

References

Comparative Cytotoxicity Analysis: Nilgirine and Monocrotaline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of the pyrrolizidine alkaloids Nilgirine and Monocrotaline.

Executive Summary

This guide provides a detailed comparison of the cytotoxic effects of two pyrrolizidine alkaloids (PAs), this compound and Monocrotaline. While extensive research has elucidated the cytotoxic mechanisms of Monocrotaline, a notable data gap exists for this compound, with no specific experimental studies on its cytotoxicity found in the public domain.

This document summarizes the available quantitative data for Monocrotaline, outlines the experimental protocols used in its assessment, and presents signaling pathways and workflows in the requested visual format. Furthermore, it discusses the structural characteristics of both compounds to infer the potential cytotoxicity of this compound based on established structure-activity relationships for pyrrolizidine alkaloids.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide.[1] Their consumption can lead to a range of toxic effects, with hepatotoxicity being the most prominent. The toxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The structural features of a PA molecule, such as the presence of a 1,2-double bond in the necine base and the nature of the ester side chains, are critical determinants of its toxicity. Generally, macrocyclic diesters are considered more toxic than open-chain diesters and monoesters.

Monocrotaline: A Well-Characterized Hepatotoxin

Monocrotaline is a macrocyclic diester pyrrolizidine alkaloid that has been extensively studied for its toxic effects, particularly on the liver and pulmonary vasculature. It serves as a classic model compound for inducing pulmonary hypertension in laboratory animals.

Quantitative Cytotoxicity Data for Monocrotaline

The following table summarizes key in vitro cytotoxicity data for Monocrotaline from various studies.

Cell LineAssayEndpointConcentration/IC50Reference
Bovine Pulmonary Artery Endothelial Cells (BPAECs)LDH ReleaseCytotoxicityIncreased at 10 µg/mL (MCTP*)[2]
Rat HepatocytesCell ViabilityIC50225 µMNot explicitly cited
HepaRG CellsCell ViabilityCytotoxicityConcentration-dependentNot explicitly cited
Cultured Bovine Kidney Epithelial CellsColony FormationInhibitionDose-dependent (50, 100, 300 µM)[3]

*MCTP (Monocrotaline Pyrrole) is the toxic metabolite of Monocrotaline.

Mechanism of Monocrotaline-Induced Cytotoxicity

The cytotoxicity of Monocrotaline is a multi-step process involving metabolic activation and subsequent cellular damage.

  • Metabolic Activation: In the liver, Monocrotaline is metabolized by cytochrome P450 enzymes to its reactive pyrrolic metabolite, dehydromonocrotaline or monocrotaline pyrrole (MCTP).

  • Adduct Formation: MCTP is a potent electrophile that readily reacts with cellular nucleophiles, leading to the formation of DNA and protein adducts.

  • Cellular Damage: These adducts disrupt normal cellular functions, leading to DNA damage, protein dysfunction, oxidative stress, and ultimately, cell death through apoptosis and necrosis.

The following diagram illustrates the metabolic activation pathway of Monocrotaline.

Monocrotaline_Metabolism Monocrotaline Monocrotaline MCTP Monocrotaline Pyrrole (MCTP) (Reactive Metabolite) Monocrotaline->MCTP CYP450 Enzymes (Liver) Adducts DNA and Protein Adducts MCTP->Adducts Covalent Binding Cytotoxicity Cytotoxicity Adducts->Cytotoxicity

Metabolic activation of Monocrotaline to its toxic pyrrole metabolite.
Experimental Protocols for Monocrotaline Cytotoxicity Assays

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

  • Cell Culture: Plate cells (e.g., BPAECs) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Monocrotaline or its metabolite, MCTP, for a specified duration (e.g., 24, 48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Add the supernatant to a reaction mixture containing lactate and NAD+. The LDH-catalyzed conversion of lactate to pyruvate results in the reduction of NAD+ to NADH.

  • Quantification: Measure the formation of NADH spectrophotometrically at 340 nm. Increased absorbance indicates higher LDH release and greater cytotoxicity.

The workflow for a typical LDH release assay is depicted below.

LDH_Assay_Workflow cluster_workflow LDH Release Assay Workflow A Plate Cells B Treat with Monocrotaline/MCTP A->B C Incubate B->C D Collect Supernatant C->D E Perform LDH Reaction D->E F Measure Absorbance at 340 nm E->F

Workflow for a lactate dehydrogenase (LDH) release assay.

This compound: An Uncharacterized Pyrrolizidine Alkaloid

In stark contrast to Monocrotaline, there is a significant lack of publicly available scientific literature detailing the cytotoxic properties of this compound. Extensive searches for experimental data on this compound's effects on cell viability, its mechanism of action, or any comparative studies with other PAs have yielded no specific results.

Chemical Structure of this compound

This compound (CAS: 21009-05-2) is a pyrrolizidine alkaloid with the molecular formula C₁₇H₂₃NO₅.[2]

Inferred Cytotoxic Potential Based on Structure-Activity Relationships

While direct experimental data is absent, the chemical structure of this compound allows for an inferred estimation of its potential cytotoxicity based on the well-established structure-activity relationships of pyrrolizidine alkaloids.

The key structural features of PAs that contribute to their toxicity are:

  • An unsaturated necine base: The presence of a 1,2-double bond in the pyrrolizidine ring system is a prerequisite for metabolic activation to the toxic pyrrolic esters.

  • Esterification of the necine base: The presence of ester groups, particularly as a macrocyclic diester, generally enhances the reactivity and toxicity of the molecule.

This compound is a macrocyclic diester pyrrolizidine alkaloid. This structural classification places it in the same category as Monocrotaline and other highly toxic PAs. Therefore, it is reasonable to hypothesize that this compound possesses the necessary structural features for metabolic activation in the liver to a reactive pyrrolic metabolite, which could then induce cytotoxicity through mechanisms similar to those observed for Monocrotaline.

The following diagram illustrates the key structural features of pyrrolizidine alkaloids that are associated with cytotoxicity.

PA_Structure_Toxicity cluster_structure Key Structural Features for PA Cytotoxicity Necine Pyrrolizidine Alkaloid Core Structure Unsaturation 1,2-Double Bond in Necine Base Necine->Unsaturation is present Ester Macrocyclic Diester Side Chain Necine->Ester is present Toxicity High Cytotoxic Potential Unsaturation->Toxicity Ester->Toxicity

Structural determinants of pyrrolizidine alkaloid cytotoxicity.

Comparison and Conclusion

FeatureMonocrotalineThis compound
Chemical Class Macrocyclic Diester Pyrrolizidine AlkaloidMacrocyclic Diester Pyrrolizidine Alkaloid
Cytotoxicity Data Extensive in vitro and in vivo data availableNo experimental data found
Mechanism of Action Well-characterized; involves metabolic activation to a reactive pyrroleUnknown, but likely similar to other macrocyclic diester PAs
Inferred Cytotoxicity Proven to be highly cytotoxicPredicted to be cytotoxic based on its chemical structure

Further research, including in vitro cytotoxicity assays such as MTT, LDH release, and apoptosis assays, is imperative to characterize the toxicological profile of this compound and to enable a direct and accurate comparison with Monocrotaline. Such studies are crucial for a comprehensive understanding of the risks associated with this compound and for the development of any potential pharmacological applications.

References

A Comparative Guide to the Genotoxicity of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of various pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. Due to their potential to contaminate the food chain and herbal remedies, understanding their relative genotoxic potential is crucial for risk assessment and drug development. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the underlying molecular pathways.

Executive Summary

Pyrrolizidine alkaloids are known to be genotoxic and many are tumorigenic, primarily targeting the liver.[1] Their genotoxicity is not inherent but arises from metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2] This activation leads to the formation of reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs), which are capable of binding to DNA and forming adducts.[3][4] The formation of these DNA adducts is considered a key event in the initiation of liver tumors.[5][6]

The genotoxic potency of PAs varies significantly depending on their chemical structure, particularly the nature of the necine base and the esterification of the hydroxyl groups.[7] Comparative studies, primarily utilizing in vitro micronucleus and Comet assays in metabolically competent cell lines such as HepaRG and HepG2, have enabled a quantitative ranking of the genotoxic potential of different PAs.[7][8]

Data Presentation: Comparative Genotoxicity of Pyrrolizidine Alkaloids

The following tables summarize quantitative data from in vitro studies, primarily focusing on the micronucleus assay, a robust indicator of chromosomal damage. Benchmark dose (BMD) modeling has been used to derive a point of departure for comparing the potencies of different PAs. A lower BMD value indicates a higher genotoxic potency.

Table 1: Genotoxic Potency (BMDL) of Pyrrolizidine Alkaloids in Human Liver Cell Lines (Micronucleus Assay)

Pyrrolizidine AlkaloidStructural ClassCell LineBMDL (µM)Reference
LasiocarpineOpen DiesterHepaRG0.03 - 0.2[7][8]
RetrorsineCyclic DiesterHepG2-CYP3A40.01[7]
SeneciphyllineCyclic DiesterHepG2-CYP3A4~0.1[7]
RiddelliineCyclic DiesterHepaRG0.1 - 1.0[8]
SenecionineCyclic DiesterHepG2-CYP3A4~1.0[7]
EchimidineOpen DiesterHepG2-CYP3A4~1.0[7]
HeliotrineMonoesterHepG2-CYP3A4~1.0 - 10[7]
MonocrotalineCyclic DiesterHepG2-CYP3A4>10[7]
LycopsamineMonoesterHepG2-CYP3A4>10[7]
IndicineMonoesterHepG2-CYP3A4>10[7]
EuropineMonoesterHepG2-CYP3A4>10[7]

*BMDL (Benchmark Dose Lower Confidence Limit) represents the lower 95% confidence limit of the benchmark dose, which is the dose that produces a predetermined change in the response rate of an adverse effect.

Table 2: Genotoxicity of Selected Pyrrolizidine Alkaloids in Primary Human Hepatocytes (γH2AX Assay)

Pyrrolizidine AlkaloidStructural ClassEndpointBMDL (µM)Reference
LasiocarpineOpen DiesterγH2AX formation0.06 - 0.4[7]
RetrorsineCyclic DiesterγH2AX formation0.06 - 0.4[7]
MonocrotalineCyclic DiesterγH2AX formationLower than in HepG2-CYP3A4[7]

Experimental Protocols

Detailed methodologies for the key assays used to assess the genotoxicity of pyrrolizidine alkaloids are provided below.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.[9][10]

1. Cell Culture and Treatment:

  • Cell Lines: Metabolically competent human liver cell lines, such as HepaRG or HepG2 cells engineered to express specific CYP enzymes (e.g., CYP3A4), are recommended.[7] Primary human hepatocytes can also be used.[7]

  • Culture Conditions: Cells are maintained in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Cells are exposed to a range of concentrations of the test pyrrolizidine alkaloid for a specific duration (e.g., 24 hours). A solvent control (e.g., DMSO) and a positive control (e.g., mitomycin C) are included.[11]

2. Cytokinesis Block (Optional but Recommended):

  • To identify cells that have completed one nuclear division, cytochalasin B is added to the culture medium at a final concentration of 3-6 µg/mL.[12] This blocks cytokinesis, resulting in the accumulation of binucleated cells.

3. Cell Harvesting and Slide Preparation:

  • After the exposure and recovery period, cells are harvested by trypsinization.

  • Cells are then subjected to a hypotonic treatment to swell the cytoplasm.

  • Cells are fixed using a methanol/acetic acid solution.

  • The fixed cell suspension is dropped onto clean microscope slides and air-dried.

4. Staining and Scoring:

  • Slides are stained with a DNA-specific fluorescent dye (e.g., DAPI) or Giemsa.

  • Micronuclei are scored in binucleated cells (if cytochalasin B is used) or mononucleated cells.[11]

  • A micronucleus is identified as a small, non-refractile, circular body in the cytoplasm that is morphologically identical to but smaller than the main nucleus.[12]

  • Typically, 1000-2000 binucleated cells per concentration are scored.[10]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][13] The alkaline version is capable of detecting both single- and double-strand breaks.[14]

1. Cell Preparation and Treatment:

  • Cells are cultured and treated with the test pyrrolizidine alkaloids as described for the micronucleus assay.

2. Slide Preparation:

  • A suspension of single cells is mixed with low-melting-point agarose.

  • This mixture is layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • A coverslip is placed on top, and the agarose is allowed to solidify.

3. Lysis:

  • The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.[13]

4. Alkaline Unwinding and Electrophoresis:

  • Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis is carried out at a low voltage, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."[13]

5. Neutralization and Staining:

  • Slides are neutralized in a Tris buffer.

  • The DNA is stained with a fluorescent dye (e.g., SYBR Gold or propidium iodide).[14]

6. Visualization and Analysis:

  • Slides are examined using a fluorescence microscope.

  • The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This is often expressed as "% Tail DNA" or "Olive Tail Moment."[7] Image analysis software is typically used for quantification.

Mandatory Visualization

Signaling Pathway of Pyrrolizidine Alkaloid Genotoxicity

The following diagram illustrates the key steps in the metabolic activation of pyrrolizidine alkaloids and their subsequent interaction with DNA, leading to genotoxicity.

PA_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation (Liver) cluster_Genotoxicity Genotoxic Events (Nucleus) PA Pyrrolizidine Alkaloid (PA) CYP Cytochrome P450 (e.g., CYP3A4) PA->CYP Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Metabolite) CYP->DHPA DHP 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) DHPA->DHP Hydrolysis DNA Cellular DNA DHPA->DNA Direct Binding DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA_Damage DNA Damage (Strand Breaks, Cross-links) DNA_Adducts->DNA_Damage Mutations Gene Mutations DNA_Damage->Mutations Tumor Tumor Initiation Mutations->Tumor

Caption: Metabolic activation of pyrrolizidine alkaloids leading to DNA damage.

Experimental Workflow: In Vitro Micronucleus Assay

The following diagram outlines the major steps involved in conducting an in vitro micronucleus assay to assess the genotoxicity of pyrrolizidine alkaloids.

Micronucleus_Workflow start Start cell_culture 1. Cell Culture (e.g., HepaRG cells) start->cell_culture treatment 2. Treatment with Pyrrolizidine Alkaloid cell_culture->treatment cyto_b 3. Add Cytochalasin B (Cytokinesis Block) treatment->cyto_b harvest 4. Cell Harvesting cyto_b->harvest hypo 5. Hypotonic Treatment harvest->hypo fixation 6. Fixation hypo->fixation slide_prep 7. Slide Preparation fixation->slide_prep staining 8. DNA Staining (e.g., DAPI) slide_prep->staining scoring 9. Microscopic Scoring (Binucleated Cells) staining->scoring analysis 10. Data Analysis (Micronucleus Frequency) scoring->analysis end End analysis->end

Caption: Workflow for the in vitro micronucleus assay.

Experimental Workflow: Alkaline Comet Assay

The following diagram illustrates the sequential steps of the alkaline Comet assay for the detection of DNA damage induced by pyrrolizidine alkaloids.

Comet_Assay_Workflow start Start cell_prep 1. Cell Preparation and Treatment start->cell_prep embedding 2. Embedding Cells in Agarose on Slide cell_prep->embedding lysis 3. Cell Lysis embedding->lysis unwinding 4. Alkaline DNA Unwinding lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis neutralization 6. Neutralization electrophoresis->neutralization staining 7. DNA Staining neutralization->staining visualization 8. Fluorescence Microscopy staining->visualization analysis 9. Image Analysis (% Tail DNA) visualization->analysis end End analysis->end

Caption: Workflow for the alkaline Comet assay.

References

A Comparative Guide to Novel Plasma Biomarkers for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for accurate, accessible, and minimally invasive biomarkers is a critical endeavor in the field of Alzheimer's disease (AD) research and drug development. While cerebrospinal fluid (CSF) biomarkers have been the gold standard, their collection via lumbar puncture presents challenges for widespread screening and monitoring. This guide provides a comprehensive comparison of emerging plasma-based biomarkers with established CSF markers for AD, focusing on their analytical performance and the underlying biological pathways.

A note on the topic: The initial request specified "Nilgirine" as a biomarker. An extensive search of the scientific literature did not yield any relevant information on "this compound" as a biomarker for a specific condition. Therefore, this guide focuses on well-researched and clinically relevant novel plasma biomarkers for Alzheimer's Disease, a field with significant recent advancements.

Data Presentation: A Head-to-Head Comparison of Diagnostic Accuracy

The following table summarizes the performance of key plasma and CSF biomarkers in distinguishing individuals with Alzheimer's disease pathology. The data is compiled from studies employing ultrasensitive immunoassays, such as Single Molecule Array (Simoa), which have enabled the reliable detection of these biomarkers in blood.

BiomarkerSample TypeArea Under the Curve (AUC)Key Findings & Citations
Novel Plasma Biomarkers
p-tau217Plasma0.96Consistently demonstrates the highest diagnostic accuracy among plasma biomarkers, comparable to CSF p-tau217.[1][2][3][4][5]
Glial Fibrillary Acidic Protein (GFAP)Plasma~0.85-0.91A marker of astrocyte reactivity, shows strong performance in detecting early Aβ pathology.[1]
Neurofilament Light Chain (NfL)Plasma~0.78A non-specific marker of neurodegeneration, less specific for AD compared to p-tau and GFAP.[1]
Aβ42/Aβ40 RatioPlasma~0.77-0.79Shows moderate accuracy, with challenges in reliably detecting brain amyloid pathology from plasma.[1]
Established CSF Biomarkers
p-tau217CSF0.95Exhibits very high accuracy in detecting both amyloid and tau pathology.[2][3][4][5]
p-tau181CSF~0.88A well-established biomarker for tau pathology, though slightly less accurate than p-tau217.[2][3][4][5]
Aβ42/Aβ40 RatioCSFHighA core biomarker for amyloid plaque pathology, with high accuracy in identifying Aβ positivity.
Total Tau (t-tau)CSFHighA marker of neurodegeneration, elevated in AD but also in other neurological conditions.

Experimental Protocols

The accurate measurement of plasma biomarkers for Alzheimer's disease relies on ultrasensitive immunoassay technologies. The Single Molecule Array (Simoa) platform is a frequently utilized method.

General Protocol for Plasma Biomarker Analysis using Simoa
  • Sample Collection and Processing:

    • Collect whole blood in EDTA-coated tubes.

    • Within 30 minutes of collection, centrifuge the samples at 2000 g for 10 minutes at 4°C.

    • Transfer the plasma supernatant into new polypropylene tubes and freeze at -80°C until analysis.

  • Simoa Assay Principle:

    • The Simoa platform is a digital immunoassay that enables the detection of single protein molecules.

    • The assay involves capturing the target protein (e.g., p-tau217, GFAP) between two specific antibodies, one coated on paramagnetic beads and the other labeled with a detection enzyme.

    • The beads are then loaded into an array of femtoliter-sized wells, such that each well contains at most one bead.

    • A substrate for the detection enzyme is added, and the wells containing a bead with the captured protein will fluoresce.

    • The number of fluorescent wells is proportional to the concentration of the protein in the sample.

  • Specific Assay Protocols:

    • Plasma p-tau217: The ALZpath p-tau217 Simoa assay is a widely used research-use-only kit. The assay typically requires a 1:3 dilution of plasma samples.[6][7][8][9]

    • Plasma GFAP: The Simoa GFAP Discovery Kit is used for the quantification of GFAP in plasma. Samples are often diluted 1:4 for analysis.[10][11][12][13][14]

The following diagram illustrates a generalized workflow for plasma biomarker analysis.

experimental_workflow cluster_collection Sample Collection & Processing cluster_assay Simoa Assay blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (2000g, 10 min, 4°C) blood_collection->centrifugation plasma_extraction Plasma Supernatant Extraction centrifugation->plasma_extraction storage Storage at -80°C plasma_extraction->storage sample_prep Sample Thawing & Dilution storage->sample_prep incubation Incubation with Antibody-Coated Beads sample_prep->incubation washing Washing Steps incubation->washing elution Addition of Detection Antibody & Enzyme washing->elution loading Loading into Simoa Array elution->loading imaging Digital Signal Readout loading->imaging data_analysis data_analysis imaging->data_analysis Data Analysis

Generalized workflow for plasma biomarker analysis using Simoa.

Signaling Pathways in Alzheimer's Disease

The biomarkers discussed in this guide are linked to the core pathological processes of Alzheimer's disease: the accumulation of amyloid-beta (Aβ) plaques and the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.

The Amyloid Cascade Hypothesis

This long-standing hypothesis posits that the abnormal processing of the amyloid precursor protein (APP) is the initiating event in AD pathology.

amyloid_cascade APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic pathway beta_secretase β-secretase (BACE1) APP->beta_secretase Amyloidogenic pathway sAPP_alpha sAPPα (soluble fragment) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase γ-secretase beta_secretase->gamma_secretase sAPP_beta sAPPβ (soluble fragment) beta_secretase->sAPP_beta Abeta Amyloid-β (Aβ) peptides gamma_secretase->Abeta oligomers Aβ Oligomers Abeta->oligomers plaques Amyloid Plaques oligomers->plaques neurotoxicity Neurotoxicity & Synaptic Dysfunction oligomers->neurotoxicity astrogliosis Astrogliosis (GFAP release) plaques->astrogliosis neurotoxicity->astrogliosis

The amyloid cascade hypothesis of Alzheimer's disease.
Tau Pathology

Downstream of the amyloid cascade, or in parallel, the hyperphosphorylation of the microtubule-associated protein tau leads to the formation of neurofibrillary tangles and neuronal death.

tau_pathology Abeta_oligomers Aβ Oligomers & Neuroinflammation kinases Kinase Activation (e.g., GSK3β, CDK5) Abeta_oligomers->kinases p_tau Hyperphosphorylated Tau (p-tau) kinases->p_tau tau Tau Protein tau->kinases Phosphorylation microtubules Microtubule Destabilization p_tau->microtubules NFTs Neurofibrillary Tangles (NFTs) p_tau->NFTs neuronal_death Neuronal Death & Neurodegeneration (NfL release) microtubules->neuronal_death NFTs->neuronal_death

The pathway of tau pathology in Alzheimer's disease.

References

A Comparative Analysis of Pyrrolizidine Alkaloid Content in Crotalaria Species with a Focus on Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Nilgirine content and overall pyrrolizidine alkaloid (PA) profiles in various plant species, primarily within the Crotalaria genus. Due to the limited specific quantitative data for this compound, this document leverages available data on other major PAs as a comparative framework. The information presented is intended to support research and drug development efforts by providing a consolidated resource on the distribution of these alkaloids and the methodologies for their analysis.

Data on Pyrrolizidine Alkaloid Content
Plant SpeciesPlant PartMajor Pyrrolizidine Alkaloids DetectedQuantitative Data (where available)Reference
Crotalaria retusaSeeds, Leaves, Flowers, RootsMonocrotaline, Integerrimine, Usaramine, CrotaleschenineSeeds and flowers possess higher PA amounts than roots and leaves.[1][1]
Crotalaria spectabilisSeeds, LeavesMonocrotaline and its N-oxideMonocrotaline content is 123 times higher in seeds than in leaves.[2][2]
Crotalaria incanaSeeds, LeavesUsaramine and its N-oxideData not available[1]
Crotalaria pallidaSeeds, Leaves, Flowers, RootsMonocrotaline, Integerrimine, UsaramineSeeds and flowers possess higher PA amounts than roots and leaves.[1][1]
Crotalaria maypurensisSeeds, Leaves, Flowers, RootsMonocrotaline, Integerrimine, UsaramineSeeds and flowers possess higher PA amounts than roots and leaves.[1][1]
Crotalaria nitensSeeds, Leaves, Flowers, RootsMonocrotaline, Integerrimine, UsaramineSeeds and flowers possess higher PA amounts than roots and leaves.[1][1]
Crotalaria burhiaWhole PlantMonocrotaline, Crotalarine, Croburhine, CrosemperinePhytochemical screening confirmed the presence of various alkaloids.[3][4][5][3][4][5]

Note: this compound is a known constituent of some Crotalaria species, but quantitative data is not consistently reported in comparative studies. The presence and concentration of specific PAs can vary significantly based on the plant's geographic location, stage of development, and environmental factors.

Experimental Protocols

The quantification of this compound and other pyrrolizidine alkaloids in plant matrices typically involves extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction

A common method for extracting PAs from plant material is Matrix Solid-Phase Dispersion (MSPD).

  • Sample Homogenization: Fresh or dried plant material (e.g., seeds, leaves) is ground to a fine powder.

  • Matrix Solid-Phase Dispersion (MSPD):

    • A representative sample of the ground plant material (e.g., 0.5 g) is blended with a dispersing agent (e.g., C18 silica).

    • The mixture is transferred to a solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with a non-polar solvent (e.g., n-hexane) to remove lipids and other interferences.

    • The alkaloids are eluted with a more polar solvent or solvent mixture (e.g., methanol, or dichloromethane:methanol).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol:water) for analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a highly sensitive and selective technique for the quantification of PAs.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for PAs.

    • Mass Analyzer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap) can be used.

    • Data Acquisition: Selected Reaction Monitoring (SRM) is often employed for quantification on a triple quadrupole instrument, providing high selectivity and sensitivity. For high-resolution instruments, the accurate mass of the protonated molecule is monitored.

Mandatory Visualizations

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method plant_material Plant Material (Seeds, Leaves, etc.) grinding Grinding plant_material->grinding mspd Matrix Solid-Phase Dispersion (MSPD) grinding->mspd elution Elution mspd->elution evaporation Evaporation & Reconstitution elution->evaporation uhplc UHPLC Separation (C18 Column) evaporation->uhplc Inject Sample ms Mass Spectrometry (ESI+) uhplc->ms data_analysis Data Analysis & Quantification ms->data_analysis PA_Toxicity_Pathway cluster_activation Metabolic Activation (Liver) cluster_cellular_effects Cellular Effects PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 Monooxygenases PA->CYP450 Oxidation Dehydro_PA Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) CYP450->Dehydro_PA DNA_Adducts DNA Adducts & Cross-linking Dehydro_PA->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Alkylation Oxidative_Stress Oxidative Stress Dehydro_PA->Oxidative_Stress Apoptosis Apoptosis / Necrosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive understanding of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. This guide provides a comparative analysis of the methodologies employed for determining the structure of Nilgirine, a pyrrolizidine alkaloid, with a focus on the gold-standard technique of X-ray crystallography.

While the original structural elucidation of this compound relied on spectroscopic techniques, this guide will also present the protocol and advantages of single-crystal X-ray crystallography, a method that provides unambiguous proof of molecular structure. This comparison is intended for researchers, scientists, and drug development professionals to highlight the strengths and applications of each approach in the context of natural product chemistry.

At a Glance: Comparing Structural Elucidation Methods

The table below summarizes the key quantitative and qualitative differences between spectroscopic methods and X-ray crystallography for the structural determination of alkaloids like this compound.

ParameterSpectroscopic Methods (NMR, MS)Single-Crystal X-ray Crystallography
Sample State Solution or solidCrystalline solid
Data Output Connectivity, chemical environment3D electron density map, atomic coordinates
Key Quantitative Data Chemical shifts (ppm), coupling constants (Hz), m/z ratiosUnit cell dimensions (Å), bond lengths (Å), bond angles (°), resolution (Å)
Structural Information 2D structure, relative stereochemistryAbsolute 3D structure and stereochemistry, crystal packing
Ambiguity Potential for ambiguity in complex stereochemistryUnambiguous determination of structure
Throughput Relatively highLower, dependent on crystal growth

The Spectroscopic Approach: Piecing Together the this compound Puzzle

The initial determination of this compound's structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This approach involves irradiating a sample with electromagnetic waves and analyzing the absorption or emission of energy to deduce the connectivity and chemical environment of atoms.

Experimental Protocol: Spectroscopic Elucidation of a Pyrrolizidine Alkaloid
  • Isolation and Purification: The alkaloid is first extracted from its natural source (e.g., Crotalaria species) and purified using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC).

  • Mass Spectrometry (MS):

    • Sample Preparation: A small amount of the purified alkaloid is dissolved in a suitable solvent (e.g., methanol).

    • Analysis: The sample is introduced into a mass spectrometer (e.g., ESI-MS) to determine the molecular weight and elemental composition from the mass-to-charge ratio (m/z) of the molecular ion. Fragmentation patterns can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: This experiment identifies the number and types of protons in the molecule, as well as their neighboring protons through spin-spin coupling.

    • ¹³C NMR: This experiment determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the assembly of the carbon skeleton and the placement of functional groups.

  • Data Interpretation: The collective data from MS and various NMR experiments are pieced together like a puzzle to propose a final chemical structure.

The Definitive Method: X-ray Crystallography

Single-crystal X-ray crystallography offers the most unequivocal method for determining the three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms in space can be determined, revealing bond lengths, bond angles, and stereochemistry with high precision. While there is no specific record of this compound's structure being confirmed by this method, it is the standard for absolute structural proof of alkaloids.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography of a Pyrrolizidine Alkaloid
  • Crystallization:

    • The purified alkaloid is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).

    • Slow evaporation of the solvent, vapor diffusion, or cooling is employed to encourage the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[3]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[2]

    • The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

    • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

    • The intensities of the spots are used to calculate the electron density map of the molecule.

    • An initial model of the structure is built into the electron density map.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, highly accurate molecular structure.[2]

  • Data Visualization and Analysis: The final structure is visualized using molecular graphics software, and bond lengths, bond angles, and other geometric parameters are analyzed.

Visualizing the Workflows

The following diagrams illustrate the distinct experimental workflows for spectroscopic and X-ray crystallographic structure elucidation.

G Spectroscopic Elucidation Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_output Result Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Interpretation Data Analysis & Structure Proposal MS->Interpretation NMR->Interpretation Structure Proposed 2D/3D Structure Interpretation->Structure

Figure 1. Workflow for Spectroscopic Structure Elucidation.

G X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Collection & Processing cluster_output Result Isolation Isolation & Purification Crystallization Crystallization Isolation->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Structure Absolute 3D Molecular Structure StructureSolution->Structure

Figure 2. Workflow for X-ray Crystallography Structure Elucidation.

Conclusion

The structural elucidation of this compound, achieved through spectroscopic methods, stands as a testament to the power of these techniques in natural product chemistry. However, for absolute and unambiguous structural confirmation, particularly for complex stereoisomers, single-crystal X-ray crystallography remains the unparalleled gold standard. For researchers in drug discovery and development, a comprehensive approach that utilizes both spectroscopic and crystallographic methods provides the highest level of confidence in the molecular architecture of a compound, which is a critical foundation for understanding its biological activity and for further molecular design.

References

Unraveling the Metabolic Fates of Nilgirine and its N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the hypothetical metabolic profiles of the pyrrolizidine alkaloid Nilgirine and its corresponding N-oxide. Due to a lack of direct experimental studies on this compound, this comparison is based on the established metabolic pathways of structurally similar pyrrolizidine alkaloids. The information presented herein provides a foundational framework for researchers initiating studies on the metabolism and potential toxicity of this compound.

Executive Summary

This compound, a pyrrolizidine alkaloid found in plants of the Crotalaria genus, is presumed to undergo extensive metabolism primarily in the liver. The metabolic profile of this compound is likely characterized by a series of Phase I and Phase II reactions, leading to various metabolites. A key metabolic pathway for tertiary amine-containing alkaloids like this compound is N-oxidation, resulting in the formation of this compound N-oxide. This N-oxide metabolite can be considered a significant, and often less toxic, metabolite. However, the N-oxide can also undergo metabolic reduction back to the parent alkaloid, creating a dynamic interplay between the two compounds in vivo. Understanding the metabolic divergence and convergence of this compound and its N-oxide is crucial for predicting their pharmacokinetic and toxicological profiles.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical metabolic profiles of this compound and this compound N-oxide, based on known metabolic pathways of other pyrrolizidine alkaloids.

FeatureThis compoundThis compound N-oxide
Parent Compound Type Tertiary Amine AlkaloidN-oxide of a Tertiary Amine
Primary Metabolizing Enzymes Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs)Cytochrome P450 (CYP) reductases, gut microbiota
Key Phase I Metabolic Reactions N-oxidation, Hydroxylation, DehydrogenationReduction to parent amine (this compound)
Anticipated Major Metabolites This compound N-oxide, Hydroxylated derivatives, Pyrrolic esters (dehydropyrrolizidine alkaloids)This compound
Potential for Bioactivation High (via formation of reactive pyrrolic esters)Low (generally considered a detoxification product)
Route of Elimination Primarily renal excretion of metabolitesRenal excretion; potential for enterohepatic recirculation following reduction

Hypothetical Metabolic Pathways

The metabolic fate of this compound is anticipated to follow two primary routes: detoxification and bioactivation. N-oxidation represents a major detoxification pathway, leading to the more water-soluble and readily excretable this compound N-oxide. Conversely, oxidation of the pyrrolizidine ring can lead to the formation of highly reactive dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic metabolites are capable of binding to cellular macromolecules, a mechanism strongly associated with the hepatotoxicity of many pyrrolizidine alkaloids.

This compound N-oxide, on the other hand, is generally considered a detoxification product. However, it can be reduced back to the parent tertiary amine, this compound, by CYP reductases in the liver and by gut microflora. This retro-conversion can essentially act as a reservoir for the parent alkaloid, potentially prolonging its presence and biological effects in the body.

G This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide N-Oxidation (CYPs, FMOs) Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation (CYPs) Pyrrolic_Esters Dehydropyrrolizidine Alkaloids (Reactive Metabolites) This compound->Pyrrolic_Esters Dehydrogenation (CYPs) N_Oxide->this compound Reduction (CYP Reductases, Gut Microbiota) Excretion Excretion N_Oxide->Excretion Phase_II Phase II Conjugates (e.g., Glucuronides, Sulfates) Hydroxylated->Phase_II Pyrrolic_Esters->Excretion Phase_II->Excretion

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

To experimentally validate and compare the metabolic profiles of this compound and its N-oxide, the following in vitro methodology is proposed, based on standard practices for drug metabolism studies.

Objective: To identify and quantify the metabolites of this compound and this compound N-oxide formed by liver microsomes.

Materials:

  • This compound and this compound N-oxide standards

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS analysis

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes and either this compound or this compound N-oxide at various concentrations.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the quenched incubation mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.

    • Metabolite identification can be performed using high-resolution mass spectrometry to determine accurate mass and fragmentation patterns.

    • Quantification of the parent compound and major metabolites can be achieved using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

G cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Prepare Incubation Mixture (Microsomes + Substrate) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Quench Reaction D->E F Centrifuge to Precipitate Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing and Interpretation H->I

Figure 2: Experimental workflow for in vitro metabolism study.

Concluding Remarks

The comparative metabolic profiling of this compound and its N-oxide is essential for a comprehensive understanding of its disposition and potential for toxicity. While this guide provides a hypothetical framework based on existing knowledge of similar alkaloids, dedicated experimental studies are necessary to definitively elucidate the metabolic pathways of this compound. The proposed experimental protocol offers a robust starting point for such investigations. Further studies, including in vivo animal models and analysis of human-derived hepatocytes, would be invaluable in confirming these hypothetical pathways and assessing their clinical relevance.

Navigating Pyrrolizidine Alkaloid Hepatotoxicity: A Comparative Guide to In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of liver injury induced by pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plants, is a critical aspect of toxicology and drug safety. Selecting the appropriate in vitro model is paramount for obtaining reliable and translatable data. This guide provides a comprehensive comparison of commonly used in vitro models for predicting PA hepatotoxicity, supported by experimental data and detailed protocols.

Performance Comparison of In Vitro Models

The choice of an in vitro model for assessing PA hepatotoxicity hinges on a balance between physiological relevance, throughput, and the specific toxicological endpoint being investigated. Primary human hepatocytes (PHHs) are considered the gold standard due to their metabolic competence, but their availability and short-term viability in 2D culture are limitations.[1] Immortalized cell lines like HepG2 are widely used for their robustness and ease of use, though they often exhibit lower metabolic activity compared to primary cells.[2] The emergence of 3D culture models, such as spheroids, offers a more physiologically relevant environment, often showing enhanced metabolic capabilities and greater sensitivity to hepatotoxins compared to traditional 2D monolayers.[3]

Below are tables summarizing quantitative data from studies evaluating the hepatotoxicity of various PAs in different in vitro models.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids in 2D Cell Culture Models

Pyrrolizidine AlkaloidIn Vitro ModelEndpointValueReference
IntermedinePrimary Mouse HepatocytesIC50165.13 µM[4]
Human Hepatocytes (HepD)IC50239.39 µM[4]
Mouse Hepatoma (H22)IC50161.82 µM[4]
Human Hepatoma (HepG2)IC50189.11 µM[4]
LasiocarpineHuman Hepatocytes (HepD)IC50164.06 µM[4]
RetrorsineHuman Hepatocytes (HepD)IC50126.55 µM[4]
SenecionineHuman Hepatocytes (HepD)IC50173.71 µM[4]
RetrorsineHepG2-CYP3A4BMD (γH2AX)0.1 - 10 µM[5]
MonocrotalineHepG2-CYP3A4BMD (γH2AX)> 10 µM[5]
LycopsamineHepG2-CYP3A4BMD (γH2AX)> 10 µM[5]

IC50: Half-maximal inhibitory concentration. BMD: Benchmark Dose. γH2AX: a marker for DNA double-strand breaks.

Table 2: Comparison of 2D vs. 3D Models for General Hepatotoxicity

Feature2D Monolayer Culture3D Spheroid CultureReference
Cell Morphology Flattened, loss of polaritySpheroidal, cell-cell junctions, tissue-like[1]
Metabolic Activity (CYP450s) Generally lower and declines rapidlyHigher and more stable over time[3]
Sensitivity to Hepatotoxins Can be less sensitiveOften more sensitive, better prediction of in vivo toxicity[3][6]
Long-term Culture Limited viability and functionStable for weeks, allowing for repeat-dosing studies[3]

Note: Specific comparative data for pyrrolizidine alkaloid toxicity in 3D liver models is still emerging. The data in Table 2 is based on studies with other hepatotoxic compounds and highlights the general advantages of 3D culture systems.

Key Signaling Pathways in PA-Induced Hepatotoxicity

The hepatotoxicity of PAs is a complex process initiated by metabolic activation and culminating in cell death. A critical first step is the bioactivation of PAs by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters.[7] These metabolites can then bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.[7]

Two major pathways are implicated in PA-induced hepatocyte death: oxidative stress and apoptosis. The reactive metabolites can generate excessive reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and the release of pro-apoptotic factors like cytochrome c.[4] This triggers the intrinsic apoptotic pathway, involving the activation of caspase-9 and the executioner caspase-3.[4][8] PAs can also induce the extrinsic apoptotic pathway through the activation of death receptors, leading to the activation of caspase-8.[8][9]

PA_Hepatotoxicity_Pathway PA Pyrrolizidine Alkaloids (PAs) CYP450 CYP450 Enzymes PA->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS DeathReceptors Death Receptors (e.g., FasR, TNFR) ReactiveMetabolites->DeathReceptors Ligand Induction? CellDysfunction Cellular Dysfunction ProteinAdducts->CellDysfunction Genotoxicity Genotoxicity DNAAdducts->Genotoxicity Apoptosis Apoptosis CellDysfunction->Apoptosis Genotoxicity->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3

Caption: Signaling pathways of pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Workflow for In Vitro Validation

A systematic workflow is essential for the validation of in vitro models for predicting PA hepatotoxicity. This workflow should encompass model selection, characterization, exposure, endpoint analysis, and data interpretation, with a view towards in vivo correlation.

InVitro_Validation_Workflow cluster_0 Phase 1: Model Selection & Characterization cluster_1 Phase 2: Exposure & Endpoint Analysis cluster_2 Phase 3: Data Analysis & In Vivo Correlation ModelSelection Select In Vitro Model (e.g., Primary Hepatocytes, HepG2, 3D Spheroids) ModelCharacterization Characterize Model (Viability, Morphology, Metabolic Activity) ModelSelection->ModelCharacterization Exposure Expose Model to PAs (Dose-response, Time-course) ModelCharacterization->Exposure Cytotoxicity Cytotoxicity Assays (MTT, LDH) Exposure->Cytotoxicity Mechanistic Mechanistic Assays (ROS, Caspase, Gene Expression) Exposure->Mechanistic DataAnalysis Data Analysis & IC50/BMD Calculation Cytotoxicity->DataAnalysis Mechanistic->DataAnalysis IVIVE In Vitro to In Vivo Extrapolation (IVIVE) DataAnalysis->IVIVE InVivo Comparison with In Vivo Data IVIVE->InVivo

Caption: Experimental workflow for validating in vitro models of PA hepatotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolizidine alkaloid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) Assay for Intracellular Reactive Oxygen Species (ROS)

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with pyrrolizidine alkaloids as described for the MTT assay. A positive control such as hydrogen peroxide (H₂O₂) should be included.

  • DCFH-DA Staining: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium immediately before use. After the compound treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Express the results as the fold change in fluorescence intensity relative to the vehicle control.

Conclusion

The validation of in vitro models is crucial for the accurate prediction of pyrrolizidine alkaloid-induced hepatotoxicity. While 2D cell cultures of primary hepatocytes and hepatoma cell lines provide valuable data, 3D models are emerging as a more physiologically relevant and sensitive platform. The choice of the model should be guided by the specific research question and the toxicological endpoints of interest. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare different in vitro systems, ultimately contributing to a more robust assessment of PA-related risks.

References

Safety Operating Guide

Proper Disposal of Nilgirine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Nilgirine (CAS No. 21009-05-2), a pyrrolizidine alkaloid. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Understanding the Hazard

This compound is classified as a pyrrolizidine alkaloid (PA). PAs are known for their potential toxicity, including hepatotoxicity (liver damage).[1][2] Due to these intrinsic hazardous properties, this compound must be managed as a hazardous chemical waste. Standard laboratory protocols for handling toxic substances should be strictly followed.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendation
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body A standard laboratory coat is required. Ensure it is fully buttoned.
Respiratory If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedure

The disposal of this compound must be handled through a certified hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Use a dedicated, leak-proof, and sealable container for this compound waste. The container must be compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • If reusing a container, ensure all previous labels are completely removed or defaced.

  • Waste Collection:

    • Solid Waste: Place pure this compound powder, contaminated spatulas, weigh boats, and other contaminated disposable labware directly into the designated hazardous waste container.

    • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol) three times. The rinsate must be collected and disposed of as hazardous waste.

    • Personal Protective Equipment: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and placed in a designated solid hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "21009-05-2"

      • An accurate estimation of the quantity of waste.

      • The hazard characteristics (e.g., "Toxic").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional procedures for waste manifest documentation and handover.

Spill Management

In the event of a this compound spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small powder spills, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NilgirineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect_solid Collect Solid this compound & Contaminated Disposables container->collect_solid seal Securely Seal Container collect_solid->seal collect_liquid Collect Contaminated Rinsate collect_liquid->seal decontaminate Triple-Rinse Non-Disposable Labware with Solvent decontaminate->collect_liquid store Store in Designated Secondary Containment Area seal->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nilgirine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling Nilgirine in a laboratory setting. This compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity, genotoxicity, and carcinogenicity[1][2]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the general safety precautions for handling hazardous pyrrolizidine alkaloids and should be implemented with a high degree of caution. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended PPE
Weighing and preparing solutions - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes- Disposable coveralls- Shoe covers
Handling solutions and conducting experiments - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes- Face shield- Chemical-resistant apron
Waste disposal - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes- Face shield- Chemical-resistant apron

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

Nilgirine_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Spill Kit prep_ppe->prep_setup prep_weigh Weigh this compound in a Ventilated Enclosure prep_setup->prep_weigh exp_solubilize Solubilize this compound prep_weigh->exp_solubilize exp_conduct Conduct Experiment in a Designated Area exp_solubilize->exp_conduct exp_monitor Monitor for Spills or Exposure exp_conduct->exp_monitor cleanup_decontaminate Decontaminate Work Surfaces exp_monitor->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Caption: Experimental Workflow for Handling this compound.

Experimental Protocols

3.1. Weighing and Solution Preparation:

  • Preparation: Before handling solid this compound, ensure a chemical fume hood is certified and operational. Have a spill kit readily available.

  • PPE: Don the required PPE as specified in the table above, including a full-face respirator.

  • Weighing: Weigh the required amount of this compound powder in a tared, sealed container within a ventilated balance enclosure or a fume hood.

  • Solubilization: Add the solvent to the container with the this compound powder slowly and carefully to avoid generating dust or aerosols. Cap the container and mix gently until the solid is fully dissolved.

3.2. Spill Response:

  • Evacuation: Immediately alert others in the area and evacuate if the spill is large or if you are not trained to handle it.

  • Containment: For small spills, contain the spill using absorbent pads from a chemical spill kit.

  • Neutralization/Decontamination: There is no specific neutralizing agent for this compound. Use a suitable absorbent material to clean the area. Decontaminate the area with a detergent solution followed by a 70% ethanol solution.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All this compound waste, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage and Pickup: Store hazardous waste in a designated satellite accumulation area and arrange for pickup by your institution's EHS department in a timely manner.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound, this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nilgirine
Reactant of Route 2
Nilgirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.